1H-Benzimidazol-4-amine
説明
Structure
3D Structure
特性
IUPAC Name |
1H-benzimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEQFPRPAEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195821 | |
| Record name | Benzimidazole, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4331-29-7 | |
| Record name | 1H-Benzimidazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazol-4-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazole, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,3-benzodiazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I33QGV1TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what are the properties of 1H-Benzimidazol-4-amine
1H-Benzimidazol-4-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the properties, synthesis, and potential applications of this compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide consolidates key data, outlines experimental protocols, and presents logical workflows relevant to the research and development of benzimidazole-based compounds.
Physicochemical Properties
This compound is a solid, typically white or off-white, organic compound.[3] Its core structure consists of a benzene ring fused to an imidazole ring, with an amine group at position 4. This arrangement imparts both acidic and basic properties to the molecule.[1]
Chemical Identifiers
A summary of the primary identifiers for this compound is presented below.
| Identifier | Value |
| CAS Number | 4331-29-7[4][5] |
| Molecular Formula | C₇H₇N₃[3][4] |
| IUPAC Name | This compound[4][5] |
| Synonyms | 4-Aminobenzimidazole, 1H-benzo[d]imidazol-4-amine[4][5] |
| Canonical SMILES | C1=CC2=C(C(=C1)N)N=CN2[4] |
| InChI Key | NZJKEQFPRPAEPO-UHFFFAOYSA-N[4] |
Quantitative Physicochemical Data
The key physicochemical properties are summarized in the following table for easy reference.
| Property | Value |
| Molecular Weight | 133.15 g/mol [3] |
| Melting Point | 294 - 298 °C[3] |
| Boiling Point | 476.1 °C at 760 mmHg[4] |
| Density | 1.367 g/cm³[4] |
| Flash Point | 273.2 °C[4] |
| pKa | ~11.5 (for the protonated form)[3] |
| Solubility | - Slightly soluble in water.[3]- Soluble in polar organic solvents like DMSO and DMF.[3] |
| Appearance | White or off-white solid[3] |
Synthesis and Characterization
The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry. Various methods have been developed, often involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.
General Synthesis Workflow
A common and efficient method for synthesizing benzimidazole derivatives involves the cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acids.[6] Catalysts such as p-toluenesulfonic acid (p-TsOH) or the use of microwave irradiation can enhance reaction rates and yields.[7][8]
Analytical Characterization Workflow
Post-synthesis, the identity and purity of this compound must be confirmed using a suite of analytical techniques. Spectroscopic methods are essential for structural elucidation, while chromatography is used for purity assessment.
Biological and Pharmacological Profile
The benzimidazole scaffold is associated with a vast range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][9][10] While specific data on the signaling pathways of this compound is limited, derivatives of this class are known to interact with various biological targets. For instance, benzimidazoles can act as inhibitors of crucial enzymes like kinases or interfere with microtubule formation.[1][11]
The development of new drugs based on this scaffold typically follows a structured screening process to identify lead compounds with desired activity and acceptable safety profiles.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of benzimidazole derivatives, adapted from established literature procedures.[6][7][12]
Protocol: Synthesis of 2-Substituted-1H-benzimidazoles
This protocol describes a general method for the condensation of o-phenylenediamine with an aromatic aldehyde.
Materials:
-
o-phenylenediamine (10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene or Ethanol (50 mL)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10 mmol) and the selected aromatic aldehyde (10 mmol) in the chosen solvent (e.g., toluene, 50 mL).[7]
-
Catalyst Addition: Add a catalytic amount of p-TsOH to the mixture.
-
Reflux: Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. If using a non-polar solvent like toluene, the product may precipitate directly.
-
Work-up: Add the reaction mixture dropwise into a stirred solution of 10% aqueous Na₂CO₃ to neutralize the catalyst and precipitate the crude product.
-
Filtration and Washing: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove any inorganic impurities, and then wash with a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.[6]
Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of the synthesized compound.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Synthesized compound sample (~1 mg/mL in methanol or acetonitrile)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Setup:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. A single, sharp peak indicates high purity.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Benzimidazole-4-Amine Details, Properties, Uses & Safety | China Manufacturer & Supplier [chemheterocycles.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 7-Aminobenzimidazole | C7H7N3 | CID 20329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-Benzimidazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1H-Benzimidazol-4-amine (also known as 4-aminobenzimidazole), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the spectroscopic and synthetic methodologies integral to confirming its molecular structure, presenting a foundation for further research and application.
Physicochemical Properties and Structural Data
This compound is a solid, typically appearing as a white or off-white substance.[1] Key physicochemical data are summarized in the table below, providing a quantitative snapshot of its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [1][2][3][4][5] |
| Molecular Weight | 133.15 g/mol | [1][3][4] |
| CAS Number | 4331-29-7 | [2][3][4][5] |
| Melting Point | 136-140 °C | |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO and DMF.[1] | |
| pKa | ~11.5 (protonated form) | [1] |
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the imidazole ring, as well as the protons of the amine and imidazole N-H groups. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The chemical shifts will be influenced by the electron-donating nature of the amino group. The N-H protons of the imidazole and amine groups will likely appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the position of the amino group. The carbon atom attached to the amino group is expected to be shielded (shifted to a lower ppm value) compared to the other aromatic carbons. The two carbon atoms of the imidazole ring will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. A broader absorption in the same region may also be observed for the N-H stretch of the imidazole ring.
-
C=N stretching: A characteristic absorption band around 1630-1580 cm⁻¹ for the C=N bond within the imidazole ring.
-
C=C stretching: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
N-H bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.
-
C-N stretching: Aromatic C-N stretching will be observed in the 1350-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (133.15). The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and NH₃, which is characteristic of nitrogen-containing heterocyclic compounds.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of benzimidazole derivatives is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a potential synthetic route involves the reaction of 1,2,3-triaminobenzene with formic acid.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-triaminobenzene in an excess of formic acid.
-
Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure compound.
Workflow for Synthesis and Purification:
Figure 2. Experimental workflow for the synthesis of this compound.
Biological Significance and Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. While specific signaling pathways for this compound are not extensively documented, the benzimidazole scaffold is known to interact with various biological targets.
Potential Signaling Pathway Involvement:
Based on the known activities of other benzimidazole derivatives, this compound could potentially be involved in pathways related to:
-
Microtubule Polymerization: Many benzimidazole-based drugs exert their anthelmintic and anticancer effects by inhibiting tubulin polymerization, thereby disrupting cell division.
-
Kinase Inhibition: The benzimidazole core can act as a scaffold for the design of kinase inhibitors, which are crucial in cancer therapy for blocking aberrant signaling pathways that drive cell proliferation.
-
DNA Intercalation: Some benzimidazole derivatives have been shown to interact with DNA, potentially leading to cytotoxic effects in cancer cells.
A logical workflow for investigating the signaling pathway of a novel benzimidazole derivative like this compound is outlined below.
Figure 3. Logical workflow for signaling pathway elucidation.
Conclusion
The structure of this compound is well-defined by its chemical formula and can be rigorously confirmed through a combination of spectroscopic methods and unambiguous synthesis. This technical guide provides the foundational knowledge required for researchers to confidently identify, synthesize, and further investigate this promising molecule. The exploration of its biological activities and the elucidation of its specific signaling pathways represent exciting avenues for future research in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of 1H-Benzimidazol-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1H-Benzimidazol-4-amine, a crucial building block in medicinal chemistry and materials science. The document details two viable synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Introduction
This compound is a heterocyclic aromatic amine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is found in numerous pharmaceuticals, including kinase inhibitors and antimicrobial agents. The strategic placement of the amino group at the 4-position of the benzimidazole scaffold allows for diverse functionalization, making it a valuable synthon for drug discovery and development. This guide outlines two robust and well-documented synthetic routes for the preparation of this important molecule.
Synthetic Route 1: From 2,6-Dinitroaniline
This pathway involves the reduction of 2,6-dinitroaniline to 1,2,3-triaminobenzene, followed by cyclization with formic acid to yield the target compound.
Step 1: Reduction of 2,6-Dinitroaniline to 1,2,3-Triaminobenzene
The initial step focuses on the reduction of the two nitro groups of 2,6-dinitroaniline to form the highly reactive 1,2,3-triaminobenzene.
Experimental Protocol:
A mixture of 2,6-dinitroaniline (2 mmol), sodium borohydride (NaBH4) (6 mmol), and a catalytic amount of a supported nickel catalyst (e.g., Fe3O4/Ala-AA-Ni, 0.03 g) is suspended in water (3 mL) in a round-bottom flask. The suspension is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with a suitable organic solvent such as ether. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure. The crude 1,2,3-triaminobenzene can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Step 2: Cyclization of 1,2,3-Triaminobenzene with Formic Acid
The unstable 1,2,3-triaminobenzene is immediately subjected to cyclization with formic acid to construct the benzimidazole ring.
Experimental Protocol:
The crude 1,2,3-triaminobenzene is dissolved in an excess of formic acid. The reaction mixture is heated at reflux for a period of 2-4 hours. The reaction progress can be monitored by TLC. After completion, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated solution of sodium bicarbonate, which results in the precipitation of the crude this compound. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Synthetic Route 2: From 4-Nitro-1,2-phenylenediamine
This alternative route begins with the commercially available 4-nitro-1,2-phenylenediamine, which is first cyclized to form 4-nitrobenzimidazole, followed by the reduction of the nitro group.
Step 1: Cyclization of 4-Nitro-1,2-phenylenediamine to 4-Nitrobenzimidazole
The benzimidazole ring is formed by the condensation of 4-nitro-1,2-phenylenediamine with formic acid.
Experimental Protocol:
To a suspension of 4-nitro-1,2-phenylenediamine (15.3 g) in 150 mL of 10% hydrochloric acid, 15 mL of formic acid is added.[1] The mixture is stirred and heated on a water bath at 80°C for 3 hours.[1] After cooling, the mixture is made alkaline with a concentrated ammonium hydroxide solution, leading to the precipitation of the product.[1] The resulting yellowish needles of 5(6)-nitrobenzimidazole (a tautomeric mixture that includes 4-nitrobenzimidazole) are collected by filtration, washed with water, and dried under reduced pressure over P2O5.[1]
Step 2: Reduction of 4-Nitrobenzimidazole to this compound
The final step involves the selective reduction of the nitro group to an amine. Several methods are effective for this transformation.
Experimental Protocol (using Tin(II) Chloride):
To a solution of 4-nitrobenzimidazole (1 mmol) in a suitable solvent such as ethanol, an excess of tin(II) chloride dihydrate (SnCl2·2H2O) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to remove the tin salts. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. Purification can be performed by column chromatography or recrystallization.
Alternative Reduction Protocol (Catalytic Hydrogenation):
4-Nitrobenzimidazole is dissolved in a suitable solvent like ethanol or methanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at 40 psi) for several hours at room temperature.[2] Upon completion of the reaction (monitored by TLC or hydrogen uptake), the catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford this compound.
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the key steps in the synthesis of this compound.
| Route | Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
| 1 | Reduction | 2,6-Dinitroaniline | NaBH4, Fe3O4/Ala-AA-Ni catalyst, Water, Room Temperature | 1,2,3-Triaminobenzene | - |
| 1 | Cyclization | 1,2,3-Triaminobenzene | Formic acid, Reflux | This compound | - |
| 2 | Cyclization | 4-Nitro-1,2-phenylenediamine | Formic acid, 10% HCl, 80°C, 3 hours | 4-Nitrobenzimidazole | 89%[1] |
| 2 | Reduction (Catalytic Hydrogenation) | 4-Nitrobenzimidazole | 10% Pd/C, H2 (40 psi), EtOAc:MeOH, Room Temperature, 5 hours | This compound | >90%[2] |
| 2 | Reduction (SnCl2) | 4-Nitrobenzimidazole | SnCl2·2H2O, Ethanol, Room Temperature | This compound | - |
Yields are reported as found in the literature and may vary depending on the specific experimental conditions.
Visualizing the Synthesis
Synthesis Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Synthetic Route 1 for this compound.
Caption: Synthetic Route 2 for this compound.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for a single synthetic step.
References
Spectroscopic Analysis of 1H-Benzimidazol-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzimidazol-4-amine is a heterocyclic aromatic amine with a molecular structure that holds significant interest for medicinal chemistry and materials science. As a derivative of benzimidazole, a privileged scaffold in drug discovery, the precise structural elucidation and characterization of this compound are paramount for its potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity, purity, and structure of such molecules.
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the aforementioned lack of specific data for this molecule, we will leverage the spectral data of 1H-Benzimidazole to discuss the expected spectral features and interpretation. This guide also outlines detailed experimental protocols for acquiring high-quality spectroscopic data and presents a logical workflow for the structural characterization process.
Data Presentation: Spectroscopic Analysis of 1H-Benzimidazole (Model Compound)
The following tables summarize the key spectroscopic data for 1H-Benzimidazole. These values provide a foundational reference for what can be expected during the analysis of its 4-amino derivative, with anticipated shifts in signals due to the electronic effects of the amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for 1H-Benzimidazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H2 |
| ~7.6 | m | 2H | H4, H7 |
| ~7.2 | m | 2H | H5, H6 |
| ~12.3 | br s | 1H | N-H |
Solvent: DMSO-d6. Multiplicities: s = singlet, m = multiplet, br s = broad singlet. Data is illustrative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Data for 1H-Benzimidazole [1]
| Chemical Shift (δ) ppm | Assignment |
| ~141.0 | C2 |
| ~138.0 | C3a, C7a |
| ~122.0 | C5, C6 |
| ~115.0 | C4, C7 |
Solvent: DMSO-d6. The equivalence of C3a/C7a, C4/C7, and C5/C6 is due to tautomerism.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 1H-Benzimidazole (Solid, KBr Pellet) [2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2600 (broad) | Strong | N-H stretching |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1620 | Medium | C=N stretching |
| ~1475, ~1410 | Strong | Aromatic C=C stretching |
| ~740 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Data for 1H-Benzimidazole (Electron Ionization) [4][5]
| m/z | Relative Intensity | Assignment |
| 118 | High | [M]⁺ (Molecular Ion) |
| 91 | Medium | [M-HCN]⁺ |
| 64 | Medium | [C₅H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[6] DMSO-d₆ is often a good choice for benzimidazoles due to its ability to dissolve a wide range of organic compounds and its effect on slowing down proton exchange.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (General for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single-pulse (zg30)
-
Spectral width: -2 to 14 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse sequence: Proton-decoupled single-pulse (zgpg30)
-
Spectral width: 0 to 200 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method): [7]
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any adsorbed water.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample.[8]
-
Add approximately 100-200 mg of the dry KBr to the mortar.[8]
-
Grind the sample and KBr together until a fine, homogeneous powder is obtained.[7]
-
Transfer the mixture to a pellet-forming die.
-
-
Pellet Formation:
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=N, C=C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI): [11]
-
Sample Introduction:
-
Introduce a small amount of the solid sample (typically in the microgram range) into the ion source via a direct insertion probe.
-
The probe is heated to volatilize the sample into the gas phase.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Acquisition:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
-
Data Analysis:
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the characterization of a novel benzimidazole derivative like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic analysis of this compound is a critical step in its characterization, providing unequivocal evidence of its chemical structure. While specific spectral data for this compound is not widely published, the established methodologies for NMR, IR, and Mass Spectrometry, as detailed in this guide, provide a robust framework for its analysis. By comparing the acquired data with that of the model compound, 1H-Benzimidazole, and considering the electronic influence of the 4-amino substituent, researchers can confidently elucidate and confirm the structure of this compound. This foundational characterization is essential for advancing its potential applications in drug development and materials science.
References
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Benzimidazole [webbook.nist.gov]
- 3. 1H-Benzimidazole [webbook.nist.gov]
- 4. 1H-Benzimidazole [webbook.nist.gov]
- 5. 1H-Benzimidazole [webbook.nist.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 10. youtube.com [youtube.com]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Potential Biological Activities of 1H-Benzimidazol-4-amine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, integral to numerous clinically significant molecules, including the natural structure of Vitamin B12.[1] Its derivatives are known to possess a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] This technical guide focuses on the potential biological activities of the 1H-Benzimidazol-4-amine scaffold. While direct and extensive experimental data for this specific substitution pattern is limited in publicly accessible literature, this document provides a comprehensive overview by leveraging findings from structurally analogous benzimidazole derivatives.[5] The aim is to contextualize the potential of 4-amino derivatives and guide future research by presenting quantitative data from related compounds, detailed experimental protocols for their evaluation, and diagrams of key biological pathways and workflows.
Anticancer Potential
Benzimidazole derivatives represent a significant class of anticancer agents due to their structural similarity to endogenous purine nucleosides, allowing them to interact with various biological targets.[6] Their mechanisms of action are diverse, including the inhibition of key enzymes like protein kinases and topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[1][2] Derivatives have shown potent activity against a wide range of cancer cell lines, including those for breast, lung, and colon cancer.[2][6]
Notably, certain benzimidazole derivatives function as potent kinase inhibitors, targeting signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway.[7] For instance, derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine have been synthesized as V600E BRAF inhibitors, demonstrating the scaffold's utility in targeted cancer therapy.[7]
Quantitative Data: In Vitro Anticancer Activity of Representative Benzimidazole Derivatives
The following table summarizes the cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines. Note: These compounds are structurally related analogues, presented to indicate the general potential of the benzimidazole scaffold.
| Compound Class/Derivative | Target Cell Line | IC50 / GI50 (µM) | Putative Mechanism of Action | Reference(s) |
| N-alkylated-2-phenyl-1H-benzimidazole | MDA-MB-231 (Breast) | 16.38 | Apoptosis Induction | |
| Benzimidazole-triazole hybrid | HCT-116 (Colon) | 3.87 | EGFR/Topo I Inhibition | |
| Benzimidazole-triazole hybrid | HepG2 (Liver) | 4.21 | EGFR/Topo I Inhibition | |
| Benzimidazole-triazole hybrid | MCF-7 (Breast) | 5.12 | EGFR/Topo I Inhibition | |
| 1-benzoyl-2-(1-methylindol-3-yl)-benzimidazole | A549 (Lung) | 2.4 | Tubulin Inhibition | [2] |
| 1-benzoyl-2-(1-methylindol-3-yl)-benzimidazole | HepG2 (Liver) | 3.8 | Tubulin Inhibition | [2] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (12l) | V600E BRAF (Enzyme) | 0.49 | Kinase Inhibition | [7] |
| 2-(4-aminophenyl)-1H-benzimidazole derivative (21) | MRSA (Antimicrobial) | - | Antimicrobial | [8] |
| (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine (2a) | HeLa (Cervical) | 22.57 | Cytotoxicity | [9] |
Signaling Pathway: BRAF/MEK/ERK (MAPK) Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and proliferation. Mutations in genes like BRAF can lead to its constitutive activation, driving cancer development. Benzimidazole derivatives have been designed to inhibit key kinases in this pathway.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[10]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 12-24 hours to allow for cell attachment and recovery.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours until a purple precipitate is visible.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Potential
Inflammation is a key biological response, and its dysregulation is implicated in numerous chronic diseases. Benzimidazole derivatives have been explored as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[4] They also modulate other inflammatory targets, including the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α.[5][13]
Quantitative Data: Anti-inflammatory Activity of Representative Benzimidazole Derivatives
The following tables summarize in vitro and in vivo anti-inflammatory data for representative benzimidazole analogues.
Table 2: In Vitro Anti-inflammatory Activity
| Compound Class/Derivative | Target/Assay | Cell Line / System | IC50 (µM) | Reference(s) |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | NO Production | RAW 264.7 | 0.86 | [4][13] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | TNF-α Production | RAW 264.7 | 1.87 | [4][13] |
| Morpholine-substituted benzimidazole | COX-2 Inhibition | Not Specified | 8.00 | [5] |
| 1,3,4-oxadiazol-2-yl-methyl-benzimidazole (152) | COX-2 Inhibition | Ovine | 8.0 | [4] |
| Ibuprofen (Standard) | COX-1 Inhibition | Not Specified | 13.0 | [5] |
| Diclofenac (Standard) | COX-1 / COX-2 | Ovine | 0.166 / 0.037 | [4] |
Table 3: In Vivo Anti-inflammatory Activity
| Compound Class/Derivative | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference(s) |
| 5-methanesulfonamidobenzimidazole (5c) | Carrageenan-induced paw edema (rat) | 100 | 97.62% | [2] |
| Substituted benzimidazole (6a) | Carrageenan-induced paw edema (rat) | 100 | 81.75% | [2] |
| Indomethacin (Standard) | Carrageenan-induced paw edema (rat) | 5 | Significant inhibition | [14] |
Workflow: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
Experimental Protocols
This model assesses the ability of a compound to reduce acute inflammation.[15]
-
Animals: Use male Wistar rats (180-250 g) or mice.[5][16] Acclimatize the animals to laboratory conditions for at least one week.
-
Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the this compound derivative.[14][16] Administer the compounds, typically via oral (p.o.) or intraperitoneal (i.p.) injection, 30 to 60 minutes before inducing inflammation.[14][17]
-
Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer (T=0). Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[14]
-
Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: The degree of edema is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(C - T) / C] × 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in the treated group.[16]
This assay determines a compound's ability to inhibit COX-1 and COX-2 enzymes.[6]
-
Reagents: Use a commercial COX inhibitor screening kit or purified ovine COX-1 and recombinant human/ovine COX-2 enzymes.[18] The reaction buffer is typically 0.1 M Tris-HCl (pH 8.0), containing cofactors like heme.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound (or vehicle/standard inhibitor like Celecoxib for COX-2).
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for about 5-10 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Detection: The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX can be measured colorimetrically or fluorometrically by monitoring the oxidation of a probe. Alternatively, the stable product PGF₂α can be quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: Measure the signal (absorbance or fluorescence) over time. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value from the resulting dose-response curve.
Antimicrobial Potential
The rise of drug-resistant microbes necessitates the development of new antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][6] Their mechanisms often involve the inhibition of crucial biosynthetic pathways or competition with natural purines, thereby disrupting the synthesis of bacterial nucleic acids and proteins.[6]
Quantitative Data: Antimicrobial Activity of Representative Benzimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzimidazole analogues against pathogenic microorganisms.
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference(s) |
| N-substituted benzimidazole (1d) | E. coli | 2 | C. albicans | 32 | [3] |
| N-substituted benzimidazole (1d) | S. faecalis | 4 | A. niger | 64 | [3] |
| N-substituted benzimidazole (4k) | E. coli | 8 | C. albicans | 8 | [3] |
| N-substituted benzimidazole (4k) | MRSA | 4 | A. niger | 16 | [3] |
| Benzimidazole derivative (1) | E. coli | 5.4 | C. albicans | 10.7 | [6] |
| Benzimidazole derivative (2) | B. subtilis | 21.4 | C. albicans | 5.4 | [6] |
| Ciprofloxacin (Standard) | E. coli / MRSA | 8 / 16 | - | - | [3] |
| Fluconazole (Standard) | - | - | C. albicans | 4 | [3] |
Workflow: Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. impactfactor.org [impactfactor.org]
An In-depth Technical Guide to 1H-Benzimidazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, safety data, synthesis, and potential biological significance of 1H-Benzimidazol-4-amine (CAS Number: 4331-29-7). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.
Chemical Identity and Properties
This compound, also known as 4-Aminobenzimidazole, is a heterocyclic aromatic organic compound. The benzimidazole scaffold is a prominent structure in medicinal chemistry due to its presence in various biologically active molecules.
| Property | Value | Source |
| CAS Number | 4331-29-7 | Alfa Chemistry, American Elements |
| Molecular Formula | C₇H₇N₃ | American Elements |
| Molecular Weight | 133.15 g/mol | Sigma-Aldrich |
| IUPAC Name | This compound | Sigma-Aldrich |
| Synonyms | 4-Aminobenzimidazole, 7-Aminobenzimidazole, 1H-Benzo[d]imidazol-4-amine | American Elements |
| Appearance | Gray powder | Sigma-Aldrich |
| Boiling Point | 476.1 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.367 g/cm³ | Alfa Chemistry |
| Flash Point | 273.2 °C | Alfa Chemistry |
| Storage Temperature | 0-8 °C | Sigma-Aldrich |
Safety and Hazard Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following tables summarize the available GHS hazard and precautionary statements.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |
GHS Pictogram
| Pictogram | Hazard |
| ! |
GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/eye protection/face protection.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] |
| P362 | Take off contaminated clothing and wash before reuse.[2] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols: Synthesis of this compound
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route starts from 1,2-diamino-3-nitrobenzene and formic acid, followed by the reduction of the nitro group.
General Reaction Scheme
The overall synthetic strategy can be visualized as a two-step process:
-
Cyclization: Condensation of the ortho-diamine with formic acid to form the benzimidazole ring.
-
Reduction: Reduction of the nitro group to an amine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Methodology (Representative Protocol)
This protocol is a representative example based on established methods for benzimidazole synthesis.
Step 1: Synthesis of 4-Nitro-1H-benzimidazole
-
In a round-bottom flask equipped with a reflux condenser, combine 1,2-diamino-3-nitrobenzene (1 equivalent) and an excess of formic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the crude 4-Nitro-1H-benzimidazole (1 equivalent) in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3-4 equivalents), portion-wise while stirring.
-
Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves interaction with key biological targets such as enzymes and receptors.
Recent in silico studies have suggested that N-substituted benzimidazole derivatives may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
While the specific interaction of this compound with VEGFR-2 has not been definitively established, its structural similarity to other known inhibitors suggests it could be a promising candidate for further investigation in the context of anti-angiogenic therapies. Experimental validation through in vitro and in vivo models is necessary to confirm this hypothesis and elucidate the precise mechanism of action.
References
The Benzimidazole Scaffold: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, making it a "privileged scaffold" in drug discovery. This technical guide provides an in-depth overview of the therapeutic potential of benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic activities. The document outlines key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.
Quantitative Data: Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Flubendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |
| Parbendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |
| Oxibendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |
| Mebendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |
| Albendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |
| Fenbendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |
| Flubendazole | Paraganglioma (PC12) | 0.01 - 3.29 | [2] |
| Fenbendazole | Paraganglioma (PC12) | 0.01 - 3.29 | [2] |
| 8m (Benzimidazole Acridine Derivative) | Colon Cancer (HCT116) | 3.33 | [3] |
| 8m (Benzimidazole Acridine Derivative) | Colon Cancer (SW480) | 6.77 | [3] |
| Compound 5 (Bromo-derivative) | Breast Cancer (MCF-7) | 17.8 ± 0.24 µg/mL | [4] |
| Compound 5 (Bromo-derivative) | Prostate Cancer (DU-145) | 10.2 ± 1.4 µg/mL | [4] |
| Compound 5 (Bromo-derivative) | Small Cell Lung Cancer (H69AR) | 49.9 ± 0.22 µg/mL | [4] |
| Compound 6i (Benzimidazole/1,2,3-triazole hybrid) | Breast Cancer (MCF-7) | 0.028 | [5] |
| Compound 10e (Benzimidazole/1,2,3-triazole hybrid) | Breast Cancer (MCF-7) | 0.024 | [5] |
| 2-aryl benzimidazole compound 5a | Liver Cancer (HepG-2) | ~2 | [6] |
| 2-aryl benzimidazole compound 5e | Liver Cancer (HepG-2) | ~2 | [6] |
Signaling Pathways in Anticancer Activity
Benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Several benzimidazole derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[5][7]
Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][8] A common mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[8]
Experimental Protocols
A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[9][10]
Materials:
-
o-Phenylenediamine
-
Substituted benzoic acid or benzaldehyde
-
Ammonium chloride (catalyst)
-
Chloroform or other suitable solvent
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add the desired benzaldehyde (1 mmol) and ammonium chloride (4 mmol).[10]
-
Stir the reaction mixture at room temperature for approximately four hours, monitoring the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (30:70) mobile phase.[10]
-
Upon completion, remove the solvent under reduced pressure.[10]
-
Extract the residue with ethyl acetate (20 ml).[10]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to yield the 2-substituted benzimidazole.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzimidazole derivative and incubate for the desired time period (e.g., 48 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Antimicrobial Activity
Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-triazole derivative 63c | Staphylococcus aureus | 8 | [11] |
| Benzimidazole-triazole derivative 63c | Bacillus subtilis | 32 | [11] |
| Benzimidazole derivative 65a | Escherichia coli | 0.026 | [11] |
| Benzimidazole derivative 65a | Staphylococcus aureus | 0.031 | [11] |
| Benzimidazole derivative 66a | Staphylococcus aureus | 3.12 | [11] |
| Benzimidazole derivative 66a | Escherichia coli | 3.12 | [11] |
| Pyrazole-attached benzimidazole 5e | Staphylococcus aureus | 15.62 | [12] |
| Pyrazole-attached benzimidazole 5g | Staphylococcus aureus | 15.62 | [12] |
| Pyrazole-attached benzimidazole 5i | Staphylococcus aureus | 15.62 | [12] |
Mechanism of Action in Bacteria
One of the key mechanisms of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Benzimidazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare serial two-fold dilutions of the benzimidazole compounds and the positive control drug in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.[13]
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth with the same concentration of DMSO as the test wells).[13]
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses. Their mechanisms of action can be varied, including the inhibition of viral enzymes essential for replication.
Quantitative Data: Antiviral Activity of Benzimidazole Derivatives
The following table summarizes the 50% effective concentration (EC50) of selected benzimidazole derivatives against different viruses.
| Compound Class | Virus | EC50 | Reference |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 20 nM | [14] |
| Assorted benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9-17 µM | [15] |
| Assorted benzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5-15 µM | [15] |
| Benzimidazole-based allosteric inhibitor (Compound A) | Hepatitis C Virus (HCV) | ~0.35 µM | [16] |
Mechanism of Action in Viruses
For some viruses like the Hepatitis C Virus (HCV), benzimidazole derivatives can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an enzyme crucial for viral replication.[16][17]
Anthelmintic Activity
Benzimidazole anthelmintics are a class of drugs widely used to treat infections caused by parasitic worms. Their primary mechanism of action involves the disruption of microtubule formation in the parasite.
Quantitative Data: Anthelmintic Activity of Benzimidazole Derivatives
The following table shows the 50% inhibitory concentration (IC50) of selected benzimidazole derivatives against parasitic nematodes.
| Compound | Parasite | IC50 (µM) | Reference |
| BZ12 | Trichuris muris (adult) | 8.1 | [18] |
| BZ6 | Heligmosomoides polygyrus (adult) | 5.3 | [18] |
Mechanism of Action in Helminths
Benzimidazole anthelmintics selectively bind to the β-tubulin subunit of the parasite's microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division and motility, ultimately leading to the parasite's death.[19][20][21]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.[22]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Benzimidazole derivative
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add the benzimidazole derivative or control compound at the desired concentration.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the negative control.
Conclusion
The benzimidazole scaffold continues to be a highly valuable and versatile platform in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with several compounds having progressed to clinical use. The information compiled in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to facilitate further research and development of novel benzimidazole-based drugs to address a wide range of diseases. The ongoing exploration of this privileged scaffold holds significant promise for the future of medicine.
References
- 1. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 6. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Reactivity of 1H-Benzimidazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 1H-Benzimidazol-4-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its synthesis, reactivity, and functionalization, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Core Properties of this compound
This compound is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an imidazole ring, with an amine substituent at the 4-position. This unique structural arrangement imparts a distinct chemical character, making it a versatile building block in organic synthesis.
| Property | Value |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 4331-29-7 |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 135-139 °C |
| Boiling Point | 476.1 °C at 760 mmHg[1] |
| Density | 1.367 g/cm³[1] |
Spectroscopic Data (Reference Data for Similar Benzimidazole Structures):
| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | Reference |
| 2-phenyl-1H-benzo[d]imidazole | 12.9 (s, 1H), 8.15 (d, 2H), 7.6-7.2 (m, 7H) | 151.5, 143.9, 135.1, 130.3, 129.8, 128.9, 126.5, 122.3, 119.1, 111.8 | N/A |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | 12.76 (s, 1H), 8.13 (d, 2H), 7.56 (s, 2H), 7.18 (dd, 2H), 7.13 (d, 2H), 3.85 (s, 3H) | 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 | [2] |
| 2-(4-Nitrophenyl)-1H-benzimidazole | 13.31 (s, 1H), 8.44-8.41 (m, 4H), 7.73-7.66 (m, 2H), 7.28 (s, 2H) | 149.46, 148.26, 136.50, 127.85, 124.76 | [2] |
Synthesis of the this compound Core
The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For this compound, the synthesis would logically start from 1,2,4-triaminobenzene.
Plausible Synthetic Pathway
A common and effective method for the synthesis of benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
General Experimental Protocol for Benzimidazole Synthesis
The following is a general protocol for the synthesis of 2-substituted benzimidazoles, which can be adapted for the synthesis of the unsubstituted 1H-benzimidazole core of the target molecule by using formic acid.
Materials:
-
o-Phenylenediamine derivative (1,2,4-triaminobenzene for the target molecule)
-
Carboxylic acid (formic acid for the target molecule)
-
4M Hydrochloric acid
-
Ammonium hydroxide
Procedure:
-
A mixture of the o-phenylenediamine derivative (0.1 mol) and the carboxylic acid (0.1 mol) is refluxed in 4M HCl (50 mL) for 3-4 hours.
-
The reaction mixture is cooled to room temperature.
-
The solution is neutralized with a concentrated ammonium hydroxide solution until a precipitate forms.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Chemical Reactivity of this compound
The chemical reactivity of this compound is dictated by the interplay of the electron-rich benzene ring, the nucleophilic amino group, and the acidic/basic nature of the imidazole moiety.
Acidity and Basicity (pKa)
The benzimidazole ring contains both an acidic proton (N-H) and a basic nitrogen atom. The pKa of the conjugate acid of benzimidazole is approximately 5.3, indicating it is a weak base. The pKa of the N-H proton is around 13.2, making it a weak acid. The presence of the electron-donating amino group at the 4-position is expected to increase the basicity (increase the pKa of the conjugate acid) of the imidazole ring compared to the unsubstituted benzimidazole. Computational studies on substituted benzimidazoles provide a framework for estimating these values.[3][4]
Electrophilic Aromatic Substitution
The benzene portion of the benzimidazole ring system is activated towards electrophilic aromatic substitution by the fused imidazole ring and further activated by the amino group. The amino group is a strong activating group and is ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at positions 5 and 7.
Representative Experimental Protocol: Bromination of an Aniline Derivative
This protocol for the bromination of aniline can be considered as a starting point for developing a procedure for this compound, with the expectation of substitution at the 5 and 7 positions.
Materials:
-
Aniline derivative (this compound)
-
Acetic acid
-
Bromine
Procedure:
-
The aniline derivative is dissolved in glacial acetic acid.
-
A solution of bromine in acetic acid is added dropwise at room temperature with stirring.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours.
-
The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a sodium bisulfite solution to remove excess bromine and then with water.
-
The product is purified by recrystallization.
Nucleophilic Reactions of the Amino Group
The primary amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.
Representative Experimental Protocol: Acylation of an Amine
This general protocol can be applied to the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (as a solvent)
Procedure:
-
This compound is dissolved in dichloromethane, and the base is added.
-
The acyl chloride or anhydride is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by column chromatography or recrystallization.
Quantitative Data from a Representative Reaction:
In a study on the synthesis of 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid, a related benzimidazole derivative, a yield of 65% was reported for the amidation reaction.
Role in Drug Development and Signaling Pathways
Benzimidazole derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5] They have been investigated for a multitude of pharmacological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][6][7][8][9]
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been shown to be involved in various cellular processes. For instance, some benzimidazole compounds have been found to modulate the PAR(1) signaling pathway.[6] The general mechanism often involves the benzimidazole scaffold acting as a bioisostere for endogenous purines, allowing it to interact with enzymes and receptors involved in cellular signaling.
Conclusion
This compound is a versatile and reactive molecule with significant potential for the development of novel therapeutic agents. Its rich chemistry, stemming from the unique combination of the benzimidazole core and a primary amino group, allows for a wide range of functionalization reactions. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further exploration of its specific reactions and biological activities is warranted to fully unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1H-Benzimidazol-4-amine solubility profile in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1H-Benzimidazol-4-amine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information, data from closely related analogs, and established experimental methodologies to offer a robust resource for laboratory work.
Introduction to this compound
This compound is a heterocyclic aromatic compound incorporating a benzimidazole core with an amine substituent. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The physicochemical properties, particularly solubility, are critical determinants for its application in drug discovery and development, influencing formulation, bioavailability, and efficacy. The presence of both a basic amine group and the benzimidazole ring system suggests a pH-dependent solubility profile.
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not widely reported, a qualitative profile can be inferred from available information and the general characteristics of aminobenzimidazoles. The compound is described as being slightly soluble in water and soluble in some polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Benzimidazole derivatives generally exhibit greater solubility in alcohols compared to water and are poorly soluble in non-polar solvents.[1] The amino group is expected to enhance solubility in acidic aqueous solutions due to the formation of a more soluble salt.
The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Aqueous | Water | Slightly Soluble | Polar nature of the molecule allows for some interaction with water. |
| Acidic Buffer (e.g., pH 2) | Soluble | Protonation of the amino and benzimidazole nitrogen atoms leads to the formation of a more soluble salt.[2] | |
| Neutral Buffer (e.g., pH 7.4) | Slightly Soluble | Limited solubility in neutral aqueous media is common for benzimidazole derivatives. | |
| Basic Buffer (e.g., pH 9) | Poorly Soluble | Suppression of protonation reduces solubility in basic conditions. | |
| Alcohols | Methanol | Soluble | Polar protic nature of methanol facilitates hydrogen bonding. Benzimidazole derivatives are generally soluble in alcohols.[1] |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many benzimidazole compounds.[3] | |
| Isopropanol | Moderately Soluble | Reduced polarity compared to methanol and ethanol may lead to slightly lower solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and hydrogen bond accepting capability make it a good solvent for many organic compounds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent. | |
| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, which may result in lower solubility. | |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | Moderate polarity may allow for some dissolution. |
| Diethyl Ether | Poorly Soluble | Low polarity makes it a poor solvent for this compound. | |
| Esters | Ethyl Acetate | Slightly to Moderately Soluble | Intermediate polarity may result in some degree of solubility. |
| Halogenated | Dichloromethane (DCM) | Slightly Soluble | The polarity of DCM may allow for some solubility. |
| Hydrocarbons | Hexane | Insoluble | Non-polar nature makes it unsuitable for dissolving this polar compound. |
| Toluene | Poorly Soluble | Low polarity limits its ability to solvate the compound. |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[4][5][6][7][8]
Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Syringes
-
Analytical balance
-
HPLC system with UV detector
-
HPLC column suitable for basic compounds (e.g., C18)
-
Mobile phase (e.g., acetonitrile and a buffered aqueous solution)[9][10]
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the respective test solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Develop a suitable HPLC method for the analysis of this compound. This typically involves selecting an appropriate column, mobile phase composition, flow rate, and UV detection wavelength.[9][10]
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample solutions (diluted if necessary to fall within the linear range of the calibration curve).
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or µg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and drug development professionals. While quantitative data remains to be fully elucidated, the provided qualitative assessment and detailed experimental protocol offer a practical framework for laboratory investigations. The inherent pH-dependent nature of its solubility is a key consideration for its handling and formulation. The application of the described shake-flask method will enable the generation of precise solubility data, which is essential for advancing the research and development of this compound.
References
- 1. Buy 5-Aminobenzimidazole | 934-22-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 1H-Benzimidazol-4-amine and Its Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. This technical guide provides an in-depth literature review of 1H-Benzimidazol-4-amine and its derivatives, focusing on their synthesis, chemical properties, and burgeoning role in drug discovery. While research on the parent this compound is nascent, this review consolidates the available data and extends to its derivatives, which have shown significant promise in various therapeutic areas, particularly as kinase inhibitors and anticancer agents. This document serves as a comprehensive resource, complete with structured data, detailed experimental protocols, and visual representations of key chemical and biological pathways to facilitate further research and development in this promising area.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of a benzene and an imidazole ring, is a fundamental pharmacophore in the development of novel therapeutic agents.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of benzimidazole have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[1][2] The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has made it a focal point for medicinal chemists aiming to design next-generation therapeutics.[5]
This review specifically focuses on the 4-amino substituted benzimidazole, this compound, and its derivatives. While the parent compound itself is not extensively studied, its structural motif is of significant interest for the development of targeted therapies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | |
| Appearance | Solid (usually white or off-white) | |
| Melting Point | 294 - 298 °C | |
| Solubility in Water | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in polar organic solvents like DMSO and DMF. | |
| pKa (protonated form) | ~11.5 | |
| Odor | Odorless or very faint | |
| Stability | Stable under normal conditions, may react with strong oxidizing agents. |
Synthesis of Benzimidazole Derivatives
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with several methodologies available. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde followed by oxidation.
General Synthesis of the Benzimidazole Ring
A prevalent method for constructing the benzimidazole scaffold is the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions.
Caption: General reaction scheme for benzimidazole synthesis.
Synthesis of 4-Aminobenzimidazole Derivatives
While specific protocols for the direct synthesis of this compound are not widely published in peer-reviewed literature, methods for synthesizing its derivatives, such as 4-(1H-benzo[d]imidazol-2-yl)aniline, are available. These syntheses often start with substituted o-phenylenediamines or involve the modification of a pre-formed benzimidazole ring.
Experimental Protocol: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline [6]
This protocol describes the synthesis of a 2-aryl substituted benzimidazole, which incorporates the 4-aminophenyl moiety.
-
Reactants: o-phenylenediamine and p-aminobenzoic acid.
-
Catalyst/Solvent: o-phosphoric acid.
-
Procedure:
-
A mixture of o-phenylenediamine (0.01 mol) and p-aminobenzoic acid (0.01 mol) is heated in o-phosphoric acid (25 mL).
-
The reaction mixture is refluxed for 4 hours.
-
After cooling, the mixture is poured into a mixture of ice and water.
-
The solution is neutralized with a 10% ammonia solution.
-
The resulting precipitate, 4-(1H-benzo[d]imidazol-2-yl)aniline, is filtered, washed with cold water, and dried.
-
Biological Activities and Therapeutic Potential
Derivatives of 1H-benzimidazole have shown a wide array of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity
The benzimidazole scaffold is a common feature in many kinase inhibitors. The 4-amino substitution pattern can be a key determinant of binding affinity and selectivity for specific kinases involved in cancer cell signaling.
Several studies have highlighted the role of benzimidazole derivatives as potent inhibitors of kinases such as CK1δ/ε, which are implicated in cell proliferation.
Signaling Pathway Example: Inhibition of CK1δ/ε
Caption: Inhibition of CK1δ/ε signaling by a benzimidazole derivative.[7]
Quantitative Data: CK1δ/ε Inhibition [7]
| Compound | Target | IC₅₀ (µM) |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative 5 | CK1δ | 0.040 |
| CK1ε | 0.199 | |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative 6 | CK1δ | 0.042 |
| CK1ε | 0.0326 |
Experimental Protocol: In Vitro Kinase Assay [7]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of benzimidazole derivatives against CK1δ/ε.
-
Methodology:
-
Kinase reactions are performed in a final volume of 25 µL containing the kinase, substrate (e.g., α-casein), ATP, and the test compound at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a radiometric assay (³²P-ATP) or a fluorescence-based method.
-
IC₅₀ values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Antimicrobial Activity
The benzimidazole scaffold is also present in numerous antimicrobial agents. Derivatives of 1H-benzimidazole have been synthesized and evaluated for their antibacterial and antifungal properties.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the evaluation of antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for drug discovery. While the parent compound remains relatively underexplored, the diverse biological activities exhibited by its derivatives, particularly in the realm of oncology, underscore the potential of this chemical class. Future research should focus on the development of efficient and scalable synthetic routes to this compound to enable a more thorough investigation of its intrinsic biological properties. Furthermore, the synthesis and screening of novel derivatives, guided by computational modeling and structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this versatile scaffold. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Benzimidazol-4-amine Derivatives: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1H-Benzimidazol-4-amine and its derivatives, key scaffolds in medicinal chemistry. The protocols outlined below are based on established synthetic routes, offering reproducible methods for laboratory-scale preparation.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities. Among these, this compound serves as a crucial building block for the development of novel therapeutic agents. Its strategic amine functionalization at the 4-position allows for diverse structural modifications, leading to compounds with potential applications as kinase inhibitors, antimicrobial agents, and more. This application note details two primary synthetic pathways to access this important scaffold and its derivatives.
Synthetic Pathways
Two principal retrosynthetic routes are commonly employed for the synthesis of this compound derivatives:
-
Route A: Cyclization of a Pre-functionalized Phenylenediamine. This approach involves the synthesis of 1,2,3-triaminobenzene or a derivative, followed by cyclization with a suitable one-carbon synthon (e.g., formic acid, aldehydes, or carboxylic acids) to form the benzimidazole ring.
-
Route B: Reduction of a Nitro-Benzimidazole Intermediate. This strategy entails the initial synthesis of a 4-nitro-1H-benzimidazole derivative, followed by the chemical reduction of the nitro group to the corresponding amine.
Below are detailed experimental protocols for each route.
Experimental Protocols
Route A: Cyclization of 1,2,3-Triaminobenzene
This route is advantageous for the direct formation of the 4-amino-benzimidazole core.
Step 1: Synthesis of 1,2,3-Triaminobenzene (from 2,6-Dinitroaniline)
Materials:
-
2,6-Dinitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dinitroaniline (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (approximately 10 eq) to the suspension.
-
Carefully add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize it with a 10 M NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,2,3-triaminobenzene as a solid, which is often used immediately in the next step due to its sensitivity to oxidation.
Step 2: Cyclization to form this compound
Materials:
-
1,2,3-Triaminobenzene
-
Formic acid (for the parent compound) or a substituted aldehyde/carboxylic acid (for derivatives)
-
Hydrochloric acid (catalytic amount, if needed)
-
Sodium bicarbonate (NaHCO₃) solution
Procedure (using Formic Acid):
-
To a solution of 1,2,3-triaminobenzene (1.0 eq) in a suitable solvent (e.g., water or a dilute acid), add an excess of formic acid (e.g., 3-5 eq).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.
Route B: Reduction of 4-Nitro-1H-benzimidazole
This route is versatile for creating a variety of 2-substituted derivatives prior to the introduction of the 4-amino group.
Step 1: Synthesis of 2-Substituted-4-nitro-1H-benzimidazole
Materials:
-
3-Nitro-o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde for 2-phenyl derivative)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) as a catalyst for one-pot procedures, or a mineral acid like HCl for stepwise condensation.
One-Pot Procedure:
-
In a round-bottom flask, dissolve 3-nitro-o-phenylenediamine (1.0 eq) and the desired aldehyde (1.1 eq) in DMF.
-
Add SnCl₂·2H₂O (2.0 eq) to the solution.
-
Heat the reaction mixture at 60-80 °C for 3-5 hours. Monitor the reaction by TLC.[1]
-
After completion, pour the reaction mixture into ice-water.
-
The precipitated solid is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield the 2-substituted-4-nitro-1H-benzimidazole.
Step 2: Reduction of the Nitro Group to form 2-Substituted-1H-benzimidazol-4-amine
Method 1: Reduction with Tin(II) Chloride
Materials:
-
2-Substituted-4-nitro-1H-benzimidazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend the 2-substituted-4-nitro-1H-benzimidazole (1.0 eq) in ethanol.
-
Add an excess of SnCl₂·2H₂O (5-10 eq) and concentrated HCl.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction and neutralize with a concentrated NaOH solution.
-
Filter the resulting suspension to remove tin salts and wash the solid with ethyl acetate.
-
Extract the filtrate with ethyl acetate, dry the combined organic layers over Na₂SO₄, and evaporate the solvent to obtain the desired 2-substituted-1H-benzimidazol-4-amine.
Method 2: Catalytic Hydrogenation
Materials:
-
2-Substituted-4-nitro-1H-benzimidazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the 2-substituted-4-nitro-1H-benzimidazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 2-substituted-1H-benzimidazol-4-amine.
Data Presentation
The following tables summarize typical characterization data for the parent this compound and a representative derivative.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 120-123 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.05 (s, 1H, H2), 7.10 (t, J=7.8 Hz, 1H, H6), 6.75 (d, J=7.6 Hz, 1H, H5), 6.40 (d, J=7.9 Hz, 1H, H7), 5.50 (br s, 2H, NH₂), 12.3 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 143.2, 142.8, 133.5, 122.1, 115.8, 108.9, 105.6 |
| Mass Spectrum (EI, m/z) | 133 (M⁺), 106, 79 |
Table 2: Synthesis and Characterization of Representative 2-Phenyl-1H-benzimidazol-4-amine
| Parameter | Route A | Route B (SnCl₂ Reduction) |
| Starting Materials | 1,2,3-Triaminobenzene, Benzaldehyde | 2-Phenyl-4-nitro-1H-benzimidazole |
| Reaction Time | 4-6 hours | 2-4 hours |
| Yield | 75% | 85% |
| Melting Point | 210-212 °C | 211-213 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.15 (d, J=7.5 Hz, 2H), 7.50-7.35 (m, 3H), 7.20 (t, J=7.8 Hz, 1H), 6.85 (d, J=7.6 Hz, 1H), 6.50 (d, J=7.9 Hz, 1H), 5.60 (br s, 2H), 12.8 (br s, 1H) | 8.16 (d, J=7.4 Hz, 2H), 7.52-7.38 (m, 3H), 7.21 (t, J=7.8 Hz, 1H), 6.86 (d, J=7.5 Hz, 1H), 6.51 (d, J=7.9 Hz, 1H), 5.62 (br s, 2H), 12.8 (br s, 1H) |
| Mass Spectrum (EI, m/z) | 209 (M⁺), 182, 104 | 209 (M⁺), 182, 104 |
Mandatory Visualization
Caption: Synthetic routes to this compound derivatives.
Caption: General experimental workflow for synthesis and purification.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzimidazole and its derivatives are a crucial class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antiulcer effects.[3][4] Traditionally, the synthesis of benzimidazoles required high temperatures and long reaction times.[2] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as drastically reduced reaction times, improved product yields, higher purity, and alignment with the principles of green chemistry.[3][5] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various benzimidazole compounds.
Application Notes: The Role of Benzimidazoles in Drug Discovery
The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][6] Its structural similarity to natural purines allows it to readily interact with the biopolymers of living systems.[7]
Key Therapeutic Applications:
-
Anticancer Agents: Benzimidazole derivatives have been a major focus of anticancer drug development.[4] Some compounds, like Mebendazole and Albendazole, function by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[4] Others act as inhibitors of key signaling proteins such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[6]
-
Proton Pump Inhibitors (PPIs): This is one of the most significant applications of benzimidazoles. Drugs like Omeprazole and Lansoprazole are used to treat peptic ulcers and other acid-related digestive disorders by inhibiting the H+/K+-ATPase (proton pump) in the stomach.[]
-
Anthelmintic Agents: Compounds such as Albendazole are widely used in veterinary and human medicine to treat parasitic worm infections.[9]
-
Antiviral and Antimicrobial Agents: The benzimidazole core is present in drugs effective against various viruses, including HIV, herpes simplex (HSV-1), and human cytomegalovirus (HCMV).[10] They also exhibit broad-spectrum antibacterial and antifungal properties.
Caption: Benzimidazole anticancer mechanism via microtubule inhibition.
General Experimental Workflow
The microwave-assisted synthesis of benzimidazoles generally follows a streamlined and efficient workflow, significantly reducing the time from starting materials to purified product compared to conventional heating methods.[11]
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Experimental Protocols
The following protocols are representative examples of microwave-assisted methods for synthesizing benzimidazole derivatives. The most common approaches involve the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[5]
Protocol 1: Acid-Catalyzed Synthesis from o-Phenylenediamine and Carboxylic Acids
This method describes a rapid, high-yield synthesis using a simple acid catalyst.[12] It is effective for a variety of aliphatic and aromatic carboxylic acids.
Methodology:
-
Grind o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol) together in a pestle and mortar.
-
Transfer the mixture to a 25 mL glass beaker or a suitable microwave reaction vessel.
-
Add two drops of 4M hydrochloric acid (HCl) to the mixture.[12]
-
Place the beaker in a domestic microwave oven and irradiate at 50% power (e.g., 450W for a 900W oven) for the time specified in Table 1.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The crude product is then purified by recrystallization from an ethanol/water (50:50) mixture to yield the pure benzimidazole derivative.[12]
Data Presentation:
| Entry | Carboxylic Acid (R-COOH) | R Group | Time (min) | Yield (%) |
| 1 | Acetic Acid | Methyl | 2.0 | 90 |
| 2 | Butyric Acid | Propyl | 1.5 | 92 |
| 3 | Lactic Acid | 1-Hydroxyethyl | 4.0 | 80 |
| 4 | Chloroacetic Acid | Chloromethyl | 3.0 | 85 |
| 5 | 4-Nitrophenylacetic Acid | 4-Nitrophenyl | 3.5 | 88 |
| Table 1: Results from the acid-catalyzed microwave synthesis of benzimidazoles. Data sourced from Mobinikhaledi et al.[12] |
Protocol 2: Oxidant-Mediated Synthesis from o-Phenylenediamine and Aldehydes
This protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an efficient oxidant for the condensation reaction between o-phenylenediamine and various aldehydes under microwave irradiation.[13]
Caption: Reaction scheme for DDQ-mediated benzimidazole synthesis.
Methodology:
-
Prepare a solution of o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in a minimal amount of acetonitrile.[13]
-
Add DDQ (0.6 mmol) to the solution in an open Erlenmeyer flask.[13]
-
Irradiate the mixture in a microwave oven for the time and power specified in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and proceed with work-up, which typically involves solvent evaporation and purification of the residue.[13] This method is noted for its high yields and easy purification.[13]
Data Presentation:
| Entry | Aldehyde (R-CHO) | R Group | Power (W) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 300 | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 180 | 8 | 98 |
| 3 | 4-Methylbenzaldehyde | 4-Methylphenyl | 300 | 6 | 96 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 300 | 5 | 97 |
| 5 | 2-Nitrobenzaldehyde | 2-Nitrophenyl | 180 | 10 | 90 |
| Table 2: Results for DDQ-mediated microwave synthesis. Data sourced from Na-songkla et al.[13] |
Protocol 3: Catalyst-Free Synthesis from o-Phenylenediamine and Aldehydes
This protocol represents a green chemistry approach, achieving high yields without the need for any catalyst or solvent.[14]
Methodology:
-
Thoroughly grind a mixture of o-phenylenediamine (3.0 mmol) and an aromatic aldehyde (4.5 mmol) in a mortar with a pestle at room temperature.[14]
-
Transfer the solid mixture to a small beaker or test tube.
-
Place the vessel in a microwave oven and irradiate at 50% power (of an 800-watt oven) for 5-10 minutes.[14]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the solid product with water and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-(1H)-benzimidazole.[14]
Data Presentation:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 90 |
| 2 | 4-Chlorobenzaldehyde | 7 | 85 |
| 3 | 4-Hydroxybenzaldehyde | 10 | 80 |
| 4 | 4-Nitrobenzaldehyde | 6 | 92 |
| 5 | Vanillin | 8 | 88 |
| Table 3: Results for catalyst-free microwave synthesis. Data sourced from Al-Amiery.[14] |
Protocol 4: Lewis Acid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
This efficient, solvent-free method is used for synthesizing 1,2-disubstituted benzimidazoles using a catalytic amount of Erbium triflate (Er(OTf)₃).[15]
Methodology:
-
In a 3 mL glass vessel, add N-phenyl-o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and Er(OTf)₃ (1% mol).[15]
-
Place the vessel in a microwave synthesizer (e.g., Anton Paar Synthos 3000).
-
Irradiate the mixture for 5 minutes, maintaining a reaction temperature of 60 °C.[15]
-
Monitor the reaction by TLC and/or GC/MS analysis.
-
The work-up is exceptionally simple, often involving just the addition of water and extraction with a solvent like ethyl acetate to obtain a product with very high purity and yield.[15]
Data Presentation:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | >99 |
| 2 | 4-Fluorobenzaldehyde | 5 | 98 |
| 3 | 4-(Trifluoromethyl)benzaldehyde | 5 | 99 |
| 4 | 2-Naphthaldehyde | 5 | 97 |
| 5 | Furfural | 5 | 96 |
| Table 4: Synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)₃. Data sourced from Granata et al.[15] |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. jocpr.com [jocpr.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 6. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sciforum.net [sciforum.net]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. mdpi.com [mdpi.com]
Application of 1H-Benzimidazol-4-amine in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic placement of an amine group at the 4-position of the benzimidazole ring offers a versatile handle for chemical modification, enabling the development of potent and selective inhibitors targeting a variety of kinases implicated in cancer and other diseases. This document provides an overview of the application of 1H-benzimidazol-4-amine derivatives in kinase inhibitor development, including their biological activities, relevant signaling pathways, and detailed experimental protocols.
Introduction to this compound in Kinase Inhibition
The benzimidazole core is a key pharmacophore in many approved and investigational kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design.[1] The this compound scaffold, in particular, provides a valuable platform for generating diverse chemical libraries. The amino group can be readily functionalized to introduce various side chains that can extend into different regions of the ATP-binding site, thereby influencing potency and selectivity.
Derivatives of 1H-benzimidazole have demonstrated inhibitory activity against a wide range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and HER2, cyclin-dependent kinases (CDKs), and serine/threonine kinases such as Raf, CK2, and mTOR.[2][3][4][5][6] This broad activity profile highlights the potential of this scaffold in developing multi-targeted or highly selective kinase inhibitors for therapeutic intervention.
Data Presentation: Inhibitory Activities of 1H-Benzimidazole Derivatives
The following table summarizes the in vitro inhibitory activities of various 1H-benzimidazole derivatives against different kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC50 (µM) | Target Cell Line(s) | Cytotoxicity GI50/IC50 (µM) | Reference |
| Compound 6c | EGFR, HER2, CDK2 | Not specified | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [2][4] |
| Compound 6h | EGFR, HER2, CDK2, AURKC | Not specified | HCT-116, HepG2, MCF-7 | < 30 | [2][4] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | Not specified | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [2][4] |
| Compound 6j | EGFR, HER2, CDK2 | Not specified | HCT-116, HepG2, MCF-7 | < 30 | [2][4] |
| Compound 12e | V600E-BRAF | 0.62 | Multiple cancer cell lines | Not specified | [7] |
| Compound 12i | V600E-BRAF | 0.53 | Multiple cancer cell lines | Not specified | [7] |
| Compound 12l | V600E-BRAF | 0.49 | Multiple cancer cell lines | Not specified | [7] |
| Compound 23 | CK1δ | 0.0986 | Not specified | Not specified | [6] |
| Compound 30 | CK1δ | 2.59 | Not specified | Not specified | [6] |
| Compound 31 | CK1δ | 1.54 | Not specified | Not specified | [6] |
| Compound 41 | SphK1 | Not specified | Wide spectrum of cell lines | Not specified | [8] |
| K164 (TDB) | CK2, PIM-1 | Not specified | MDA-MB-231, MCF-7, SK-BR-3 | Varies by cell line | [9] |
| Compound 12b | Topoisomerase I | 16 | Multiple cancer cell lines | 0.16 - 3.6 | [10] |
Signaling Pathways and Experimental Workflows
Kinase Signaling Pathway Inhibition
The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by 1H-benzimidazole-based inhibitors. These inhibitors typically act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signal transduction.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of 2-Substituted Benzimidazoles: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and step-by-step protocols for the synthesis of 2-substituted benzimidazoles, a critical scaffold in medicinal chemistry and materials science. The document outlines common synthetic strategies, presents comparative data for various methods, and offers detailed experimental procedures.
Introduction
Benzimidazole is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. The 2-substituted benzimidazole core is a privileged structure in drug discovery, appearing in a wide range of pharmaceuticals with diverse therapeutic activities, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents. The versatility of the benzimidazole scaffold stems from its ability to interact with various biological targets. Consequently, efficient and scalable synthetic methods for its derivatization are of high importance.
This application note details the most common and effective methods for the synthesis of 2-substituted benzimidazoles, primarily focusing on the condensation of ortho-phenylenediamines with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes.[1][2][3][4][5][6]
Synthetic Strategies
The two primary and most widely employed methods for the synthesis of 2-substituted benzimidazoles are:
-
Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, orthoester) under acidic conditions and often requires elevated temperatures.[1][3][6][7]
-
Condensation with Aldehydes: This approach involves the reaction of an o-phenylenediamine with an aldehyde, which typically undergoes an oxidative cyclization to form the benzimidazole ring.[2][3][8][9][10] A variety of oxidizing agents and catalysts have been developed to promote this transformation under milder conditions.
Modern synthetic chemistry has introduced several enhancements to these classical methods, including the use of microwave irradiation, ultrasound, and various catalytic systems to improve yields, reduce reaction times, and promote greener reaction conditions.[9][11][12][13][14][15][16][17][18][19]
Comparative Data of Synthetic Methods
The following table summarizes quantitative data from various reported methods for the synthesis of 2-substituted benzimidazoles, allowing for easy comparison of different approaches.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Benzoic Acid | Polyphosphoric Acid (PPA), 150°C | 2-3 h | >90 | [17] |
| 2 | o-Phenylenediamine | Benzaldehyde | Ammonium Chloride, 80-90°C | 2 h | 85-95 | [3] |
| 3 | o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO2, CHCl3:MeOH, Ambient Temp. | 24 h | 95 | [10] |
| 4 | o-Phenylenediamine | Benzaldehyde | Sodium Hypophosphite, Microwave (300W) | 5-10 min | 70-80 | [15] |
| 5 | o-Phenylenediamine | Anisaldehyde | NH4Cl, Ethanol, 80°C | 2 h | 92 | |
| 6 | o-Phenylenediamine | Salicylic Acid | p-TsOH, Toluene, Reflux | 2-3 h | High | [20] |
| 7 | o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite, THF, 25°C | 0.5 h | 80 | [3] |
| 8 | o-Phenylenediamine | Various Aldehydes | Lanthanum Chloride, Acetonitrile, RT | 2-4 h | 85-95 | [1][6] |
| 9 | o-Phenylenediamine | Various Aldehydes | H2O2/HCl, Acetonitrile, RT | 15-30 min | 88-96 | [14] |
| 10 | o-Phenylenediamine | Benzaldehyde | NaOH/I2, Ultrasound, RT | 4-7 min | up to 99 | [12] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole
This protocol describes the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzoic acid using polyphosphoric acid as a condensing agent.
Materials:
-
o-Phenylenediamine
-
Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate solution (10%)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Add polyphosphoric acid (10 g) to the flask.
-
Heat the reaction mixture at 150°C for 2-3 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).
-
Neutralize the acidic solution by slowly adding 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)benzimidazole using a Green Catalyst
This protocol details a more environmentally friendly approach using ammonium chloride as a catalyst.
Materials:
-
o-Phenylenediamine
-
Anisaldehyde (4-methoxybenzaldehyde)
-
Ammonium Chloride (NH4Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and anisaldehyde (0.125 g, 0.92 mmol) in a 50 mL round-bottom flask, add ethanol (4 mL).
-
Add ammonium chloride (0.15 g, 30 mol%) as a catalyst.
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate as a pale yellow solid.
-
Filter the contents and wash the solid product twice with water.
-
Dry the product and purify it by recrystallization from ethanol to yield pure 2-(4-methoxyphenyl)benzimidazole.
Protocol 3: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
This protocol utilizes microwave irradiation to accelerate the reaction between o-phenylenediamine and an aromatic carboxylic acid.[16]
Materials:
-
o-Phenylenediamine
-
Aromatic carboxylic acid (e.g., benzoic acid)
-
Ethyl acetate
-
Water
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine (0.01 moles), the aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 mole) in water (15 ml).[16]
-
Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W) for the appropriate time as determined by TLC monitoring (typically a few minutes).[16]
-
After the reaction is complete, cool the mixture to room temperature.[16]
-
Make the solution just alkaline to litmus paper by the slow addition of 10% NaOH solution.[16]
-
Filter the precipitated product and wash it with cold water.[16]
-
Recrystallize the crude product from absolute ethanol.[16]
Visualizations
The following diagrams illustrate the general workflow and reaction mechanism for the synthesis of 2-substituted benzimidazoles.
References
- 1. ijariie.com [ijariie.com]
- 2. Synthesis of 1,2-disubstituted benzimidazoles, 2-substituted benzimidazoles and 2-substituted benzothiazoles in SDS micelles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 12. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. sciforum.net [sciforum.net]
- 17. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. asianpubs.org [asianpubs.org]
- 20. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Application Note and Protocol for the Quantitative Analysis of 1H-Benzimidazol-4-amine using HPLC
Introduction
1H-Benzimidazol-4-amine is a significant chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for quality control, process monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of benzimidazole derivatives, offering high sensitivity, specificity, and accuracy. This application note provides a comprehensive protocol for the quantitative determination of this compound in various matrices. The described method is based on established principles for the analysis of analogous benzimidazole compounds and serves as a template for method development and validation.[1][2][3][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[5] The following chromatographic conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or acetate buffer)[4] |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min[4][6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | Determined by UV scan of this compound (typically around 254 nm or 280 nm for benzimidazoles)[1][2] |
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in a suitable solvent, such as methanol or a mixture of methanol and 0.1 M HCl to ensure complete dissolution.[5]
-
Sonicate for 10-15 minutes if necessary.
-
Dilute to the mark with the same solvent and mix thoroughly.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 1-100 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Transfer the powder to a volumetric flask.
-
Add the dissolution solvent (e.g., methanol or mobile phase) to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to facilitate complete dissolution of the analyte.[5]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the dissolution solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]
For Biological Matrices (e.g., Plasma): For the analysis of this compound in biological fluids, a more extensive sample clean-up is necessary to remove interfering substances.
-
Protein Precipitation:
-
To 1 mL of plasma, add 3 mL of cold acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.[5]
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.[5]
-
Method Validation
The analytical method should be validated in accordance with ICH guidelines, encompassing the following parameters:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.[1]
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be close to 1.[1][2][4]
-
Accuracy: The accuracy of the method can be determined by recovery studies, spiking a blank matrix with known concentrations of the analyte. The percentage recovery should be within an acceptable range (typically 98-102%).[1]
-
Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by calculating the relative standard deviation (RSD) of the results from multiple analyses of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1]
Data Presentation
The following tables summarize representative quantitative data for the analysis of benzimidazole derivatives, which can be used as a benchmark for the method development of this compound.
Table 1: Method Validation Parameters for Benzimidazole Derivatives
| Parameter | Albendazole[1] | Fenbendazole[1] | Mebendazole[1] |
| Linearity Range | 0.01 - 0.1 mg/mL | 0.01 - 0.1 mg/mL | 0.004 - 0.04 mg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 | 0.9997 |
| LOD | Based on S/N ratio | Based on S/N ratio | Based on S/N ratio |
| LOQ | Based on S/N ratio | Based on S/N ratio | Based on S/N ratio |
| Accuracy (% Recovery) | 98.0 - 100.2% | 98.0 - 100.2% | 98.0 - 100.2% |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2% |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving a benzimidazole derivative.
Caption: Experimental workflow for HPLC analysis.
Caption: Hypothetical signaling pathway.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 1H-Benzimidazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 1H-Benzimidazol-4-amine. This document is intended to guide researchers through the process of developing potent and safe antimicrobial candidates from this privileged scaffold.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health.[1] The benzimidazole scaffold, a heterocyclic aromatic organic compound, has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] Its structural similarity to purine nucleosides allows for favorable interactions with biological macromolecules.[1] this compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential antimicrobial efficacy. This document outlines the synthetic strategies, protocols for antimicrobial and cytotoxicity evaluation, and potential mechanisms of action for this class of compounds.
Synthesis of this compound Derivatives
The synthesis of antimicrobial agents from this compound can be approached through various chemical modifications to introduce diverse pharmacophores. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for deriving antimicrobial agents from this compound.
A common strategy involves the reaction of the amino group of this compound with various electrophiles to form intermediates such as Schiff bases or amides. These intermediates can then undergo further reactions, like cyclization with chalcones to form pyrazole-containing benzimidazoles, which have shown promising antimicrobial activity.[7][8]
Antimicrobial Activity Evaluation
The in vitro antimicrobial activity of the synthesized compounds is a critical first step in the evaluation process. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's potency.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The following table summarizes the antimicrobial activity of representative benzimidazole derivatives against various bacterial and fungal strains, as reported in the literature.
| Compound ID | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5i | S. aureus | 15.62 | Ciprofloxacin | 15.62 |
| K. pneumoniae | >125 | Ciprofloxacin | 3.9 | |
| A. fumigatus | 7.81 | Ketoconazole | 7.81 | |
| 13 | MDR Staphylococci | 0.5 - 4 | - | - |
| MDR Enterococci | 0.5 - 4 | - | - | |
| MDR Gram-negative strains | 16 - 32 | - | - | |
| 6c | E. coli JW55031 (TolC mutant) | 2 | - | - |
| E. coli BW25113 (wild-type) | >128 | - | - | |
| E. coli (with colistin) | 8 - 16 | - | - | |
| 28g | E. coli | - | - | - |
| S. aureus | - | - | - | |
| 26b, 26c, 26h | Gram-positive & Gram-negative bacteria | 3.125 - 6.25 | Gentamicin | - |
| C. albicans & A. niger | - | Fluconazole | - |
Note: Data is compiled from multiple sources for illustrative purposes.[6][7][8][9][10]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.[11][12]
Materials:
-
Test compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium[11]
-
96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium.
-
Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
-
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Benzimidazole-Based BRAF Inhibitors for Anticancer Therapy
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to natural purines and enabling interaction with various biological targets.[1] Derivatives of 1H-Benzimidazol-4-amine, in particular, have emerged as promising candidates for the development of targeted anticancer therapies. This document outlines the synthesis, biological evaluation, and mechanism of action of a series of novel 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides designed as potent inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway frequently mutated in various cancers.[2]
Data Presentation
The synthesized compounds were evaluated for their inhibitory activity against the V600E mutant of BRAF kinase and their antiproliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | V600E-BRAF IC50 (µM) | Wild-type BRAF IC50 (µM) | C-RAF IC50 (µM) | SK-MEL-5 (Melanoma) GI50 (µM) | A375 (Melanoma) GI50 (µM) |
| 12e | 0.62 | 1.25 | 1.14 | Not Reported | Not Reported |
| 12i | 0.53 | 0.98 | Not Reported | Not Reported | Not Reported |
| 12l | 0.49 | 0.84 | Not Reported | Not Reported | Not Reported |
GI50: The concentration required to inhibit the growth of 50% of cancer cells. Data extracted from a study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Linked Sulfonamides
This protocol describes a three-step synthesis of the target compounds, adapted to start from this compound.
Step 1: N-Arylation of this compound
-
To a solution of this compound in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 4-chloro-2-(methylthio)pyrimidine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(1H-benzo[d]imidazol-4-yl)-2-(methylthio)pyrimidine.
Step 2: Oxidation to Sulfone
-
Dissolve the product from Step 1 in a mixture of methanol and water.
-
Add Oxone® (potassium peroxymonosulfate, 2.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the mixture vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(1H-benzo[d]imidazol-4-yl)-2-(methylsulfonyl)pyrimidine.
Step 3: Amination with Sulfonamide Side Chain
-
To a solution of the sulfone from Step 2 in dimethyl sulfoxide (DMSO), add the desired N-(sulfonamidoethyl/propyl)amine hydrochloride (1.5 equivalents) and diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the final 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative.[2]
Protocol 2: MTT Assay for Anticancer Activity
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., SK-MEL-5 melanoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized benzimidazole derivatives in DMSO.
-
Create a series of dilutions of the test compounds in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
References
- 1. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1H-Benzimidazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its versatile structure, featuring a primary aromatic amine and a reactive imidazole ring, offers multiple points for chemical modification. This document provides detailed application notes and experimental protocols for the functionalization of this compound, enabling the synthesis of diverse derivatives for drug discovery and development. The benzimidazole core is found in various drugs and exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]
Application Notes: Strategies for Functionalization
The functionalization of this compound can be primarily achieved at two key positions: the exocyclic amino group at the C4 position and the nitrogen atom (N1) of the imidazole ring. Common strategies include N-acylation, N-arylation (via Buchwald-Hartwig amination), and carbon-carbon bond formation (via Suzuki coupling of a halogenated precursor).
N-Acylation of the 4-Amino Group
N-acylation is a fundamental method to introduce a wide variety of substituents to the 4-amino group, leading to the formation of amide derivatives.[5][6] This modification can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its biological activity. The reaction is typically straightforward, involving the treatment of the amine with an acylating agent like an acid chloride or anhydride in the presence of a base.
Logical Workflow for N-Acylation
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Application Notes and Protocols for N-alkylation of 1H-Benzimidazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 1H-Benzimidazol-4-amine, a key transformation in the synthesis of various biologically active compounds. Two primary strategies are presented: a highly selective three-step protection-alkylation-deprotection sequence and a more direct, atom-economical one-step N-alkylation. The choice of method will depend on the desired selectivity, scale, and the nature of the alkylating agent.
Introduction
N-alkylation of the benzimidazole scaffold is a critical modification in medicinal chemistry, as the substituent on the imidazole nitrogen can significantly influence the pharmacological properties of the molecule. For this compound, the presence of two nucleophilic sites—the imidazole nitrogen and the exocyclic amino group—presents a chemoselectivity challenge. The protocols outlined below provide reliable methods to achieve selective alkylation on the imidazole nitrogen.
Experimental Strategies
Two primary strategies for the N-alkylation of this compound are presented:
-
Three-Step Synthesis via Boc-Protection: This is the preferred method for achieving high selectivity for N1-alkylation. It involves the protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group, followed by N-alkylation of the benzimidazole ring, and subsequent removal of the Boc protecting group.
-
Direct N-Alkylation: This one-step method is more atom-economical but may result in a mixture of N-alkylated and N,N-dialkylated products, as well as potential alkylation on the 4-amino group, depending on the reaction conditions and the alkylating agent used. Careful control of stoichiometry and reaction parameters is crucial for this approach.
Protocol 1: Three-Step N-Alkylation via Boc-Protection
This protocol is divided into three main stages:
-
Step 1: Boc-Protection of the 4-Amino Group
-
Step 2: N-Alkylation of the Boc-Protected Benzimidazole
-
Step 3: Deprotection of the 4-Amino Group
Step 1: Synthesis of tert-butyl (1H-benzimidazol-4-yl)carbamate
Objective: To selectively protect the 4-amino group of this compound with a tert-butoxycarbonyl (Boc) group.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 133.15 | 1.0 g | 7.51 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.80 g | 8.26 |
| Triethylamine (Et₃N) | 101.19 | 1.26 mL | 9.01 |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |
| Ethyl acetate (EtOAc) | - | For workup | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | For workup | - |
| Brine | - | For workup | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | For drying | - |
Experimental Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 7.51 mmol) in anhydrous tetrahydrofuran (30 mL).
-
Add triethylamine (1.26 mL, 9.01 mmol) to the solution at room temperature.
-
Add di-tert-butyl dicarbonate (1.80 g, 8.26 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford tert-butyl (1H-benzimidazol-4-yl)carbamate as a solid.
Expected Yield: 80-90%
Step 2: N-Alkylation of tert-butyl (1H-benzimidazol-4-yl)carbamate
Objective: To alkylate the imidazole nitrogen of the Boc-protected this compound.
Reaction Scheme:
(R-X = Alkyl halide, e.g., Methyl Iodide)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl (1H-benzimidazol-4-yl)carbamate | 233.27 | 1.0 g | 4.29 |
| Alkyl Halide (e.g., Methyl Iodide) | 141.94 | 0.30 mL | 4.72 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.89 g | 6.44 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - |
| Ethyl acetate (EtOAc) | - | For workup | - |
| Water | - | For workup | - |
| Brine | - | For workup | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | For drying | - |
Experimental Procedure:
-
To a stirred solution of tert-butyl (1H-benzimidazol-4-yl)carbamate (1.0 g, 4.29 mmol) in anhydrous N,N-dimethylformamide (20 mL) in a 50 mL round-bottom flask, add potassium carbonate (0.89 g, 6.44 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., methyl iodide, 0.30 mL, 4.72 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield tert-butyl (1-alkyl-1H-benzimidazol-4-yl)carbamate.
Expected Yield: 70-85%
Step 3: Deprotection to Yield 1-alkyl-1H-benzimidazol-4-amine
Objective: To remove the Boc protecting group to obtain the final N-alkylated product.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-butyl (1-alkyl-1H-benzimidazol-4-yl)carbamate | Varies | 1.0 g | - |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 2 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | For workup | - |
| Dichloromethane (DCM) | - | For workup | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | For drying | - |
Experimental Procedure:
-
Dissolve tert-butyl (1-alkyl-1H-benzimidazol-4-yl)carbamate (1.0 g) in anhydrous dichloromethane (10 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC (Eluent: Dichloromethane/Methanol 9:1).
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to afford the desired 1-alkyl-1H-benzimidazol-4-amine.
Expected Yield: 85-95%
Protocol 2: Direct N-Alkylation of this compound
Objective: To directly alkylate the imidazole nitrogen of this compound in one step. Note: This method may result in a mixture of products and requires careful optimization.
Reaction Scheme:
Caption: Workflow for the N-alkylation of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Benzimidazol-4-amine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and established synthetic pathway involves a two-step process starting from 4-nitro-1,2-phenylenediamine. The route consists of:
-
Cyclization: Formation of the benzimidazole ring by reacting 4-nitro-1,2-phenylenediamine with formic acid to yield the intermediate, 4-nitro-1H-benzo[d]imidazole.[1]
-
Reduction: Conversion of the nitro group in the intermediate to an amine group to produce the final product, this compound.[1]
An alternative, more direct route involves the cyclization of 1,2,4-triaminobenzene with formic acid.[2]
Q2: How can the yield of the cyclization step (formation of 4-nitro-1H-benzo[d]imidazole) be improved?
The yield of this step is sensitive to reaction conditions. Key factors to consider are:
-
Acid Catalyst: Strong acids are typically used to catalyze the condensation reaction. While formic acid can act as both reactant and solvent, the use of catalysts like o-phosphoric acid or sulfuric acid has been reported for similar benzimidazole syntheses, potentially increasing yields.[3]
-
Temperature and Reaction Time: The reaction usually requires heating (reflux) to proceed at a reasonable rate.[2] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.
-
Purity of Starting Material: Ensure the 4-nitro-1,2-phenylenediamine is of high purity, as impurities can interfere with the cyclization process and lead to side reactions.
Q3: What are the most effective reducing agents for converting 4-nitro-1H-benzo[d]imidazole to this compound?
Several reducing agents can be employed, with varying efficiencies and handling requirements.
-
Tin(II) Chloride (SnCl₂): This is a classic and widely used method for the reduction of aromatic nitro groups.[1] The reaction is typically carried out in the presence of concentrated hydrochloric acid. Optimization of the molar excess of SnCl₂ and reaction temperature is key to achieving high yields.
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a cleaner alternative. This method often results in higher yields and easier product work-up, as it avoids heavy metal residues.
-
Other Reagents: Other methods like using sodium dithionite (Na₂S₂O₄) or iron powder in acidic media can also be effective.
Q4: What are common side products, and how can they be minimized?
During cyclization, incomplete reaction can leave unreacted starting material. Overheating or extended reaction times can lead to the formation of polymeric tars. In the reduction step, incomplete reduction can leave residual nitro-intermediate.
Minimization Strategies:
-
Inert Atmosphere: For sensitive reactions, particularly those involving easily oxidized starting materials like diamines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.[2]
-
Controlled Temperature: Use a temperature-controlled heating mantle and monitor the reaction temperature closely.
-
TLC Monitoring: Regularly check the reaction's progress with TLC to avoid over-running the reaction, which can lead to byproduct formation.[1]
Q5: What are the recommended purification techniques for this compound?
-
Recrystallization: This is the most common method for purifying the final product. Suitable solvent systems include ethanol/water mixtures.[1][3] The choice of solvent is critical for obtaining high purity crystals.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. The appropriate eluent system should be determined using TLC analysis.
-
Acid-Base Extraction: The basicity of the amine group and the benzimidazole nitrogen atoms can be exploited. The product can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution with a base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Suboptimal yield in one or both steps (cyclization/reduction).- Mechanical loss during work-up or transfers.- Impure starting materials. | - Analyze the yield and purity of the intermediate product to isolate the problematic step.- Optimize reaction conditions (temperature, catalyst, time) for the low-yielding step.- Ensure starting materials are pure and dry.- Improve extraction and filtration techniques to minimize loss. |
| Incomplete Reaction (Observed via TLC) | - Insufficient reaction time or temperature.- Inactive or insufficient amount of catalyst/reagent.- Poor solubility of reactants. | - Increase reaction time and/or temperature, monitoring closely with TLC.- Use fresh, high-purity reagents and catalysts. Ensure the correct stoichiometry is used.- Select a solvent in which the starting materials are more soluble at the reaction temperature.[4] |
| Product is Impure After Purification | - Ineffective recrystallization solvent.- Co-precipitation of impurities.- Thermal degradation during solvent removal. | - Screen for a different recrystallization solvent or solvent pair.- Consider a second purification step, such as column chromatography or an acid-base wash.- Use reduced pressure (rotary evaporation) at a moderate temperature to remove the solvent. |
| Formation of Tarry Byproducts | - Reaction temperature is too high.- Reaction time is too long.- Presence of oxygen (oxidation). | - Lower the reaction temperature and monitor carefully.- Stop the reaction as soon as TLC indicates the consumption of starting material.- Run the reaction under an inert atmosphere (Nitrogen or Argon).[2] |
Quantitative Data Summary
The yield of benzimidazole synthesis is highly dependent on the chosen methodology. While specific data for this compound is limited, general trends from related syntheses can guide optimization.
Table 1: Comparison of Catalysts for Benzimidazole Synthesis
| Catalyst | Starting Materials | Conditions | Typical Yield | Reference |
| o-Phosphoric Acid | o-phenylenediamine, p-aminobenzoic acid | Reflux, 4h | High | [3] |
| Sulfuric Acid | o-phenylenediamine, p-aminobenzoic acid | 165°C, 7h | Moderate | [3] |
| ZnO Nanoparticles | o-phenylenediamine, aldehydes | 70°C, 15 min - 2h | High | [4] |
| Gold Nanoparticles (Au/TiO₂) | o-phenylenediamine, aldehydes | 25°C | High | [5] |
Table 2: Comparison of Reduction Methods for Aromatic Nitro Groups
| Reducing Agent | Substrate | Conditions | Typical Yield | Reference |
| Tin(II) Chloride (SnCl₂) / HCl | 4-nitro-1H-benzo[d]imidazole | Ethanol, Reflux, 4h | Good to High | [1] |
| Catalytic Hydrogenation (Pd/C) | Aromatic Nitro Compounds | H₂ gas, various solvents | High to Excellent | General Knowledge |
| Iron / Acetic Acid | Aromatic Nitro Compounds | Reflux | Good to High | General Knowledge |
Experimental Protocols
Protocol 1: Synthesis via Cyclization and Reduction
Step A: Synthesis of 4-nitro-1H-benzo[d]imidazole [1]
-
Dissolve 4-nitro-1,2-phenylenediamine in an excess of formic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully into ice-cold water.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
Step B: Synthesis of this compound [1]
-
Suspend the crude 4-nitro-1H-benzo[d]imidazole in ethanol.
-
Prepare a solution of tin(II) chloride dihydrate (approx. 4 equivalents) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution to the suspension of the nitro-compound.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product into an organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of substituted benzimidazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Q1: My benzimidazole synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in benzimidazole synthesis. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshooting:
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical.[2]
-
Solution:
-
Catalyst: Ensure your catalyst is active and from a reliable source. If you are not using a catalyst, consider adding one, as this can significantly reduce reaction times and improve conversion rates.[2] Catalyst selection is dependent on your specific substrates. Options range from simple acids like p-toluenesulfonic acid (p-TsOH) to metal-based catalysts.[2] Optimize catalyst loading; sometimes an increase is beneficial, but an excess can lead to side reactions.[1]
-
Solvent: The solvent choice can dramatically impact reaction rates and yield.[1] Polar solvents like methanol and ethanol have been shown to produce high yields in certain systems.[2] A solvent screen is recommended to find the optimal one for your specific reaction.[2]
-
Temperature and Time: Optimize the reaction temperature and monitor the reaction over time using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2]
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress closely using TLC to ensure it has run its full course before workup.[1]
-
Problem 2: Formation of Multiple Products/Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely byproducts and how can I minimize them?
A2: The formation of multiple products is a known challenge, particularly when using aldehydes as reactants. Here are the common side products and strategies to improve selectivity:
-
Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]
-
Solution:
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
Solvent Choice: The solvent can influence selectivity. Non-polar solvents such as toluene may favor the 2-substituted product, whereas water-ethanol mixtures can promote the formation of the 1,2-disubstituted product.[1]
-
Catalyst Selection: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) used with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted benzimidazoles.[3]
-
-
-
N-Alkylation: The presence of alkylating agents, or their in-situ formation, can lead to N-alkylation of the benzimidazole ring.[1]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under your reaction conditions and not fully cyclize to the benzimidazole.[1]
-
Oxidation of Starting Material: o-Phenylenediamine is prone to oxidation, which can result in colored impurities.[1]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[1]
-
Problem 3: Difficulty in Product Purification
Q3: I am struggling to purify my substituted benzimidazole product. What are the common purification challenges and how can I overcome them?
A3: Purification can be challenging due to the physical properties of the product and the nature of the impurities.
-
Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[1]
-
Solution: You may need to screen several solvent systems for column chromatography to achieve good separation.[1]
-
-
Poor Crystallization: The product may be an oil or may not crystallize easily, hindering purification by recrystallization.[1]
-
Presence of Colored Impurities: Oxidation of starting materials often leads to highly colored impurities that are difficult to remove.[1]
-
Solutions:
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon, followed by filtration and crystallization.[1]
-
Acid-Base Extraction: Since benzimidazoles contain a basic nitrogen atom, acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Afterward, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]
-
-
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing substituted benzimidazoles?
A4: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[2][4] Modern approaches frequently employ catalysts to enhance yields and reaction conditions.[2]
Q5: How can I monitor the progress of my benzimidazole synthesis?
A5: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1][5] This allows you to observe the consumption of starting materials and the formation of the product over time.
Q6: My final product is a dark-colored oil, and I am having trouble purifying it. What can I do?
A6: The dark color is likely due to oxidation products of the o-phenylenediamine.[1] You can attempt to remove these impurities by treating a solution of your crude product with activated carbon.[1] If the product is an oil, purification by column chromatography is the most common approach.[1] It may be necessary to test several solvent systems to find one that provides effective separation.[1]
Q7: How do I choose the right catalyst for my synthesis?
A7: Catalyst selection is contingent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] A wide array of catalysts have been reported, including simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride, as well as metal-based catalysts such as cobalt complexes and gold nanoparticles.[2] For green chemistry approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their easy recovery.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl Benzimidazole
This table summarizes the effect of different ammonium salt catalysts on the yield of 2-phenyl benzimidazole synthesized from the condensation of o-phenylenediamine (OPDA) and benzaldehyde in CHCl₃ at room temperature.
| Catalyst (NH₄X) | Time (hours) | Yield (%) |
| NH₄Br | 4 | 86 |
| NH₄Cl | 4 | 92 |
| NH₄F | 5 | 72 |
Data sourced from a study on the optimization of reaction conditions.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Ammonium Chloride
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).[2][5]
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).[2][5]
-
Continue stirring the reaction mixture at room temperature for four hours.[2][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][5]
-
Upon completion, quench the reaction with water and extract the product using a suitable organic solvent (e.g., ethyl acetate).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Heterogeneous Catalysis for 2-Substituted-1H-benzo[d]imidazole Synthesis using MgO@DFNS
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.[2]
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).[2]
-
Stir the mixture at room temperature for 4 hours.[2]
-
Monitor the reaction using TLC.[2]
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[2]
-
Evaporate the solvent from the filtrate to obtain the crude product.[2]
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1H-Benzimidazol-4-amine
This guide provides troubleshooting advice and detailed protocols for the purification of crude 1H-Benzimidazol-4-amine, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials (such as o-phenylenediamine derivatives), residual reagents, and byproducts from side reactions. Highly colored impurities may also be present due to the oxidation of amine functionalities.[1]
Q2: How do I choose between recrystallization and column chromatography for purification?
The choice of purification method depends on the impurity profile and the desired scale.
-
Recrystallization is often suitable for removing small amounts of impurities with different solubility profiles and is generally more economical for larger-scale purifications.
-
Column chromatography is more effective for separating complex mixtures, isomers, or impurities with similar solubilities to the product. It is the preferred method for achieving very high purity, especially on a smaller scale.[2]
Q3: My compound streaks on the TLC plate during analysis. What could be the cause?
Streaking on a TLC plate for an amino-containing compound like this compound is common. This is often due to the basic nature of the amine interacting strongly with the acidic silica gel.[3][4] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia, to your developing solvent.[4][5]
Q4: Can I use acid-base extraction for a preliminary cleanup?
Yes, acid-base extraction can be a useful initial step to separate the basic this compound from neutral or acidic impurities.[4][6] The amine can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7][8]
Troubleshooting Guide
Issue 1: Persistent Colored Impurities in the Final Product
Question: My purified this compound is still yellow or brown, even after purification. How can I remove these colored impurities?
Answer: Colored impurities often arise from oxidation.[9] Here are several methods to address this:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Use with caution, as it can also adsorb the desired product. After a brief period, the charcoal is removed by hot filtration.[9]
-
Reversed-Phase Chromatography: If normal-phase chromatography on silica gel is ineffective, consider repurification using reversed-phase flash chromatography, which separates compounds based on different principles and can be effective at removing colored contaminants.[10]
Issue 2: Low or No Recovery After Recrystallization
Question: I performed a recrystallization, but the yield of my product is very low. What should I do?
Answer: Low recovery is often due to a suboptimal solvent system or procedural errors.[11]
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[12] You may be using a solvent in which your compound is too soluble at low temperatures. A mixed-solvent system, such as ethanol/water, can often be effective for aminobenzimidazoles.[4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[11][12]
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oils.[11]
Issue 3: Oiling Out During Recrystallization
Question: My compound is forming an oil instead of crystals during recrystallization. How can I resolve this?
Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Adjust the Solvent System: Try using a lower-boiling point solvent or a different solvent mixture.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod below the surface of the oil or adding a seed crystal of the pure compound to induce crystallization.[11]
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed-Solvent System)
This protocol describes a general method for recrystallizing aminobenzimidazole derivatives using a mixed-solvent system, which will likely require optimization for this compound.
-
Solvent Selection: A good starting point for a mixed-solvent system is a polar solvent in which the compound is soluble (e.g., ethanol, methanol) and a non-polar solvent in which it is less soluble (e.g., water, hexane).[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethanol) to dissolve the solid completely with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).[13] If it becomes too cloudy, add a few drops of the hot "good" solvent until it clears.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture. Dry the purified crystals under vacuum.[14]
Protocol 2: Purification by Column Chromatography
This protocol is suitable for achieving high purity and for separating compounds with similar polarities.
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is a common choice.
-
Mobile Phase (Eluent) Selection:
-
Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase.
-
A good starting point for aminobenzimidazoles is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane.[2][15]
-
To prevent peak tailing, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent.[4]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[16]
-
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[17]
-
Elution: Begin elution with the initial, less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol in a DCM/MeOH system).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Suggestions for Aminobenzimidazoles and Related Heterocycles
| Compound Type | Recommended Solvents/Systems | Notes |
| Aminobenzimidazoles | Ethanol/Water | A common and often effective mixed-solvent system.[4] |
| 2-Aminobenzimidazole | Ethanol | Used for recrystallizing a derivative of 2-aminobenzimidazole.[18] |
| Halogenated Aromatic Amines | Methanol/Water | A binary solvent system found to be optimal for recrystallization of a bromo-chloro-aminoindazole.[19] |
| General Amines | Acetic acid and its mixtures | Can be used for basic compounds, though salt formation is a possibility.[20] |
Table 2: Typical Column Chromatography Conditions for Benzimidazole Derivatives
| Stationary Phase | Eluent System Examples | Modifier | Notes |
| Silica Gel | Dichloromethane/Methanol (e.g., 95:5) | Triethylamine or Ammonia (0.1-1%) | The basic modifier is crucial to prevent peak tailing of the amine.[4] |
| Silica Gel | Hexane/Ethyl Acetate (e.g., 7:3) | Triethylamine (e.g., 0.5%) | A common system for separating less polar compounds.[3] |
| Silica Gel | Chloroform/Ethanol (e.g., 9:1) | None specified | Used for the purification of a 2-aminobenzimidazole derivative, yielding a pure product.[21] |
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for column chromatography purification.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. ijpsm.com [ijpsm.com]
- 16. silicycle.com [silicycle.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction parameters for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzimidazoles?
A1: The two most fundamental and classical methods for synthesizing benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions.[1][2][3] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid, often in the presence of a mineral acid.[2][3][4] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[1][2][3] Modern variations of these methods employ a diverse range of catalysts, solvents, and energy sources to enhance yields and reaction conditions.[1][3]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and duration also play a critical role.[1] For example, screening different solvents can significantly impact the yield; polar solvents like methanol and ethanol have been demonstrated to produce high yields in certain catalytic systems.[1][5] Without a catalyst, conversion rates can be low and reaction times significantly longer.[6]
Q3: How do I choose the appropriate catalyst for my synthesis?
A3: Catalyst selection is contingent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] Options range from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes, gold nanoparticles, and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[1] For green chemistry approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[1][6]
Q4: I am observing the formation of multiple products, including 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A4: Achieving selectivity for the desired 2-substituted benzimidazole over the 1,2-disubstituted product can be challenging, particularly when using aldehydes.[7] Key factors influencing selectivity include the choice of catalyst and the electronic properties of the aldehyde.[1] Controlling the stoichiometry, often by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde, can favor the formation of the 2-substituted product.[7] The choice of solvent can also influence selectivity; for instance, non-polar solvents may favor the 2-substituted product.[7]
Q5: What are the advantages of using microwave irradiation for benzimidazole synthesis?
A5: Microwave-assisted synthesis offers several notable advantages over conventional heating methods. These include drastically reduced reaction times (often from hours to minutes), higher product yields, and the possibility of conducting reactions under solvent-free conditions.[8][9][10] This technique provides rapid and uniform heating, leading to faster and cleaner reactions.[11]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst.[7] 2. Suboptimal solvent choice.[7] 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials.[7] | 1. Increase catalyst loading or screen different catalysts (see data tables below).[1] 2. Perform a solvent screen (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[5][12][13] 3. Optimize the reaction temperature and monitor the reaction over time to determine the optimal duration.[14] 4. Check the purity of o-phenylenediamine and the aldehyde/carboxylic acid.[7] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted benzimidazoles.[7] 2. N-alkylation of the benzimidazole ring.[7] 3. Incomplete cyclization of the Schiff base intermediate.[7] 4. Oxidation of o-phenylenediamine.[7] | 1. Adjust the stoichiometry of reactants, typically using a slight excess of o-phenylenediamine.[7] 2. Select a catalyst known to favor the 2-substituted product.[7] 3. Modify the solvent; non-polar solvents can sometimes improve selectivity.[7] 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] |
| Difficulties in Product Purification | 1. The product is difficult to separate from the catalyst. 2. Presence of colored impurities.[7] 3. Similar polarity of the product and byproducts.[7] | 1. Utilize a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1][6][15] 2. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[16] 3. Employ acid-base extraction to separate the basic benzimidazole product from non-basic impurities.[7] 4. Treat a solution of the crude product with activated carbon to remove colored impurities.[7] |
Data Presentation: Optimization of Reaction Parameters
Table 1: Effect of Different Catalysts on Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LaCl₃ (10 mol%) | o-phenylenediamine, Benzaldehyde | Acetonitrile | Room Temp. | - | Good | [17] |
| Cobalt(II) acetylacetone | o-phenylenediamine, Benzaldehyde | Methanol | Room Temp. | - | 97 | [5] |
| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, Benzaldehyde | Solvent-free (MW) | 60 | 5-10 min | >96 | [8][18] |
| Au/TiO₂ | o-phenylenediamine, Aldehydes | CHCl₃:MeOH (3:1) | Ambient | - | High | [15] |
| MgO@DFNS (10 wt%) | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | 4 h | 95 | [6] |
| NH₄Cl (4 mmol) | o-phenylenediamine, Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 92 | [12] |
| ZnFe₂O₄ (10 mol%) | o-phenylenediamine, Aromatic Aldehydes | Ethanol (Ultrasonic) | 70 | 30 min | Excellent | [19] |
| Cu(OAc)₂ | N-phenyl-o-phenylenediamine, Benzaldehyde | DMSO | 150 | 10 h | 76 | [20] |
Table 2: Effect of Different Solvents on Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cobalt(II) acetylacetone | o-phenylenediamine, Benzaldehyde | Methanol | Room Temp. | - | 97 | [5] |
| Cobalt(II) acetylacetone | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | - | - | [5] |
| NH₄Cl | o-phenylenediamine, Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 40 (without catalyst), 94 (with catalyst) | [12] |
| None | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | 4 h | 32 | [6] |
| Au/TiO₂ | o-phenylenediamine, Aldehydes | CHCl₃:MeOH (3:1) | Ambient | - | High | [15] |
| Zr-MOF/Cu-TCPP | o-phenylenediamine, Benzaldehyde | Methanol | 60 | 2 h | 91 | [13] |
Experimental Protocols
1. General One-Pot Synthesis using Lanthanum Chloride [17]
-
Materials: o-phenylenediamine (1.0 mmol), Aldehyde (1.2 mmol), Lanthanum chloride (10 mol%), Acetonitrile (5 ml).
-
Procedure:
-
A mixture of o-phenylenediamine and aldehyde in the presence of lanthanum chloride is stirred in acetonitrile at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
2. Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [8]
-
Materials: N-phenyl-o-phenylenediamine (1 mmol), Aldehyde (1 mmol), Er(OTf)₃ (1 mol%).
-
Procedure:
-
To N-phenyl-o-phenylenediamine and Er(OTf)₃ in a 3 mL glass vial, the corresponding aldehyde is added.
-
The reaction mixture is irradiated in a microwave oven at 60 °C for 5-10 minutes.
-
After completion, water is added, and the product is extracted with ethyl acetate.
-
3. Synthesis using a Heterogeneous Catalyst (MgO@DFNS) [1][6]
-
Materials: o-phenylenediamine (1 mmol), Benzaldehyde (1.2 mmol), 10 wt% MgO@DFNS catalyst, Ethanol (10 mL).
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine, benzaldehyde, and the MgO@DFNS catalyst in ethanol.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction using TLC.
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization.
-
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting decision tree for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Benzimidazole synthesis [organic-chemistry.org]
- 17. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cjm.ichem.md [cjm.ichem.md]
- 20. pubs.acs.org [pubs.acs.org]
identifying and minimizing side products in benzimidazole reactions
Welcome to the Technical Support Center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side products in benzimidazole reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzimidazole synthesis?
A1: The most frequently encountered side products in benzimidazole synthesis, particularly when condensing o-phenylenediamine with aldehydes, include:
-
1,2-disubstituted benzimidazoles: These arise from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Uncyclized Schiff base intermediates: The intermediate Schiff base may be stable under certain reaction conditions and fail to cyclize to the final benzimidazole product.[1]
-
N-alkylated benzimidazoles: If alkylating agents are present or formed in situ, alkylation of the benzimidazole ring can occur.[1]
-
Oxidation products: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities that are often difficult to remove.[1]
Q2: How can I minimize the formation of 1,2-disubstituted benzimidazoles?
A2: To favor the formation of the desired 2-substituted benzimidazole, you can employ the following strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
Solvent Selection: The choice of solvent can significantly influence selectivity. For instance, non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can sometimes lead to more of the 1,2-disubstituted side product.[1] Some ruthenium‐polyoxoniobate catalysts have been shown to selectively produce 2-substituted benzimidazoles in water, while switching to aprotic solvents favors the 1,2-disubstituted product.[2]
Q3: My final product is highly colored. What causes this and how can I fix it?
A3: Colored impurities, often yellow or brown, typically arise from the oxidation of the o-phenylenediamine starting material.[1] To mitigate this:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.[1]
-
Purification: If colored impurities are present in the crude product, they can be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization.[1] Using the dihydrochloride salt of o-phenylenediamine has also been shown to reduce colored impurities.[3]
Q4: What are the advantages of microwave-assisted benzimidazole synthesis?
A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:
-
Reduced Reaction Times: Reaction times can be dramatically reduced from hours to minutes.[4][5]
-
Increased Yields: Microwave irradiation often leads to higher product yields.[3][4][5]
-
Cleaner Reactions: The rapid and uniform heating can minimize the formation of side products.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your benzimidazole synthesis experiments.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated sufficiently and for an adequate duration. For Phillips-Ladenburg reactions, this may require temperatures above 100°C.[6] |
| Poor Quality Starting Materials | If the purity of your o-phenylenediamine or carbonyl compound is questionable, consider purifying them before use (e.g., recrystallization or distillation). |
| Suboptimal Reaction Temperature | The condensation step is temperature-sensitive. Ensure the temperature is high enough to drive the reaction to completion. For Phillips-Ladenburg reactions with aromatic acids, temperatures above 180°C in a sealed vessel may be necessary.[7] |
| Inefficient Catalyst | If using a catalyst, ensure it is active and from a reliable source. Optimize the catalyst loading, as excess catalyst can sometimes lead to side reactions.[1] |
Problem 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Structure of Side Product | Recommended Solution |
| Formation of 1,2-disubstituted Benzimidazole | Control the stoichiometry by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[1] The choice of solvent can also influence selectivity; consider using a non-polar solvent like toluene.[1] | |
| Stable Schiff Base Intermediate | Ensure reaction conditions (e.g., temperature, catalyst) are sufficient to promote cyclization. The use of an oxidizing agent may be necessary in condensations with aldehydes.[6] | |
| N-Alkylation | Avoid the presence of alkylating agents in the reaction mixture. If unavoidable, consider protecting the N-H group of the benzimidazole. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | If separation by column chromatography is challenging, try using a different solvent system or consider an alternative purification method like recrystallization from a suitable solvent or acid-base extraction.[1] |
| Presence of Colored Impurities | Treat a solution of the crude product with activated carbon before filtration and crystallization.[1] For stubborn discoloration, a potassium permanganate treatment followed by sodium bisulfite can be effective.[8] |
| Product is a Stubborn Oil | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the desired product, if available, can also be effective. |
Quantitative Data
The choice of synthetic methodology can significantly impact reaction outcomes. The following tables provide a comparison of different approaches.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2-Substituted Benzimidazoles
| Substituent (R) | Method | Reaction Time | Yield (%) | Reference |
| Phenyl | Conventional | 120 min | 65 | [4] |
| Microwave | 2 min | 95 | [4] | |
| 4-Nitrophenyl | Conventional | 240 min | 60 | [4] |
| Microwave | 1.5 min | 90 | [4] | |
| Methyl | Conventional | 180 min | 70 | [4] |
| Microwave | 3 min | 92 | [4] | |
| 4-Hydroxyphenyl | Conventional | 2 hours | 78 | [5] |
| Microwave | 3 min | 91 | [5] |
Table 2: Effect of Solvent on the Selectivity of 2-Substituted vs. 1,2-Disubstituted Benzimidazoles
| Reactants | Catalyst | Solvent | Product Ratio (2-subst : 1,2-disubst) | Reference |
| o-phenylenediamine + benzaldehyde (1:2) | Er(OTf)₃ | Water | 1b (1,2-disubst) selectively formed (72% yield) | [9] |
| o-phenylenediamine + benzaldehyde (1:2) | None | Water | 41% 1a (2-subst) : 51% 1b (1,2-disubst) | [9] |
| o-phenylenediamine + primary alcohols | Ru-polyoxoniobate | Water | 2-substituted benzimidazole (major product) | [2] |
| o-phenylenediamine + primary alcohols | Ru-polyoxoniobate | Aprotic solvents | 1,2-disubstituted benzimidazole (major product) | [2] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole
This protocol is a representative method for the synthesis of 2-phenylbenzimidazole via the condensation of o-phenylenediamine and benzoic acid.
Materials:
-
o-Phenylenediamine
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium hydroxide solution
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.
-
Heat the reaction mixture at 150-160°C for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-phenylbenzimidazole.
Protocol 2: HPLC Method for Purity Analysis of Benzimidazole Derivatives
This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of many benzimidazole derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.05% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-7 min: 0% B; 8-9 min: 0-100% B; 10-20 min: 100% B; 21-22 min: 100-0% B; 23-25 min: 0% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 288 nm (depending on the analyte) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the benzimidazole sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Visualizations
Caption: Reaction pathway for benzimidazole synthesis from o-phenylenediamine and an aldehyde.
Caption: Experimental workflow for HPLC purity analysis of benzimidazole derivatives.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
- 1. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Overcoming Poor Solubility of 1H-Benzimidazol-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1H-Benzimidazol-4-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor aqueous solubility?
A1: this compound and its derivatives often exhibit low aqueous solubility due to their rigid, aromatic bicyclic structure, which is predominantly hydrophobic.[1] The presence of the amine group provides a site for protonation, but the overall lipophilicity of the core structure can lead to precipitation when transitioning from a high-concentration organic stock solution (like DMSO) into an aqueous buffer.[1][2]
Q2: I observe precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What does this indicate?
A2: This is a clear indication that your compound's concentration has exceeded its solubility limit in the final assay medium. This is a common issue for poorly soluble compounds and can lead to inaccurate and unreliable results in in vitro assays.[1][3]
Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?
A3: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally at or below 0.5%. Higher concentrations can be cytotoxic and interfere with the biological assay, leading to misleading results. It is always recommended to run a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental system.
Q4: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?
A4: Yes, the solubility of benzimidazole derivatives is often pH-dependent. As weakly basic compounds, they tend to be more soluble in acidic solutions where the amine group and imidazole nitrogens can be protonated.[1] Lowering the pH of your assay buffer, if experimentally permissible, can significantly enhance solubility. However, you must ensure that the pH change does not negatively affect your assay's performance or the stability of other components.
Troubleshooting Guides
Issue: Compound Precipitates Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to resolving solubility issues with this compound derivatives during assay development.
dot
Caption: A logical workflow for troubleshooting compound solubility issues.
Troubleshooting Steps:
-
Confirm Complete Dissolution in Stock Solution: Before troubleshooting your assay conditions, ensure the problem is not with your initial stock.
-
Action: Gently warm your DMSO stock solution to 37°C for 10-15 minutes and vortex thoroughly. Visually inspect for any undissolved particles before use.[1]
-
-
Modify the Assay Buffer:
-
Co-solvents: Introduce a water-miscible organic solvent into your final assay buffer. Common co-solvents include ethanol, polyethylene glycol 300/400 (PEG300/400), and propylene glycol.[4]
-
Methodology: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Always include a vehicle control with the same co-solvent concentration.[1]
-
-
pH Adjustment: As weak bases, this compound derivatives are generally more soluble at a lower (more acidic) pH.[1]
-
Methodology: Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4). Determine the kinetic solubility of your compound in each buffer.
-
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Methodology: Add a small concentration of a non-ionic surfactant like Tween 80 or Poloxamer to your assay buffer. Be sure to test for any effects of the surfactant on your assay.
-
-
-
Advanced Formulation Strategies: If buffer modifications are insufficient or not suitable for your experimental system, consider these more advanced approaches:
-
Salt Formation: For ionizable compounds like this compound derivatives, forming a salt can dramatically increase aqueous solubility.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.
-
Prodrug Synthesis: A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in the body. This approach can be used to improve solubility.[6][7][8]
-
Data Presentation
Table 1: Effect of Cyclodextrins on Benzimidazole Solubility
| Compound | Cyclodextrin | Solvent | Solubility Increase (Fold) | Final Solubility (µg/mL) |
| Albendazole | β-cyclodextrin | Water | 223 | ~93.47 |
| Fenbendazole | β-cyclodextrin | Water | 432 | ~45.56 |
| Albendazole | Hydroxypropyl-β-cyclodextrin | Water | 1058 | ~443.06 |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin | Water | 1512 | ~159.36 |
| Albendazole | HP-β-CD + PVP-k30 | Water | 1412 | ~591.22 |
| Fenbendazole | HP-β-CD + PVP-k30 | Water | 1373 | ~144.66 |
Table 2: Solubility of Albendazole Salts in Various Media
| Compound Form | Distilled Water (µg/mL) | pH 4.5 Buffer (µg/mL) | pH 6.5 Buffer (µg/mL) | pH 7.4 Buffer (µg/mL) |
| Albendazole (Free Base) | 0.2 | 0.5 | 0.4 | 0.3 |
| Albendazole-Fumarate | 220 | 250 | 190 | 170 |
| Albendazole-D-Tartrate | 250 | 280 | 200 | 180 |
| Albendazole-HCl | 350 | 400 | 460 | 420 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This assay determines the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.
dot ```dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Conceptual pathway for an amino acid prodrug strategy.
Conceptual Methodology (Amide Prodrug):
-
Protecting Group Chemistry: If other reactive functional groups are present on the parent molecule, they may need to be protected.
-
Activation of Amino Acid: The carboxylic acid of a protected amino acid (e.g., Boc-glycine) is activated, for example, by forming an active ester or using a coupling agent like DCC (dicyclohexylcarbodiimide) or HATU.
-
Coupling Reaction: The activated amino acid is reacted with the 4-amino group of the benzimidazole derivative to form an amide bond.
-
Deprotection: The protecting group on the amino acid is removed to yield the final, more polar prodrug.
-
Purification and Characterization: The synthesized prodrug is purified by chromatography or recrystallization and its structure is confirmed by NMR and mass spectrometry.
-
Solubility and Stability Testing: The aqueous solubility of the prodrug is determined and its stability is assessed in relevant biological media (e.g., plasma, simulated gastric fluid) to ensure it will release the parent drug effectively in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Benzimidazole-4-Amine Details, Properties, Uses & Safety | China Manufacturer & Supplier [chemheterocycles.com]
- 3. enamine.net [enamine.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
avoiding common errors in the synthesis of benzimidazole analogs
Welcome to the technical support center for the synthesis of benzimidazole analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important class of compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzimidazole analogs, offering potential causes and recommended solutions.
Problem 1: Low Reaction Yield or Incomplete Reaction
Question: My benzimidazole synthesis is resulting in a low yield, or the reaction is not going to completion. What are the common causes and how can I improve the yield?
Answer: Low yields are a frequent challenge in benzimidazole synthesis. Several factors can contribute to this issue, ranging from the quality of starting materials to the reaction conditions. Here are the primary aspects to investigate:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[1] It is crucial to use high-purity starting materials. If the purity is questionable, consider purifying them before use.[1]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be suboptimal.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1] The reaction temperature also plays a crucial role and may need optimization.
-
Catalyst and Solvent Choice: The selection of catalyst and solvent system is critical for the success of the synthesis. Inefficient or inactive catalysts can lead to poor conversion.[1] A wide array of catalysts, including various acids, metal catalysts, and nanoparticles have been reported to improve yields.[1] Similarly, the solvent can significantly impact the reaction rate and yield.[1] A solvent screen is often a necessary step in optimizing the reaction.
Problem 2: Formation of Multiple Products/Side Products
Question: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are the common side products and how can I improve the selectivity for my desired benzimidazole analog?
Answer: The formation of side products is a common issue, particularly when using aldehydes as reactants. Key side products and strategies to minimize their formation include:
-
Formation of 1,2-disubstituted Benzimidazoles: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[1]
-
Solvent Selection: The choice of solvent can influence selectivity. For instance, non-polar solvents like toluene may favor the formation of the 2-substituted product.[1]
-
-
N-Alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur, leading to undesired byproducts.[1]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1]
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my benzimidazole product. What are the common purification challenges and what methods can I use?
Answer: Purification can be challenging due to the similar polarity of the desired product and impurities or the presence of colored byproducts.
-
Similar Polarity of Product and Impurities: When the product and impurities have similar polarities, separation by column chromatography can be difficult.[1] In such cases, exploring different solvent systems for chromatography or considering alternative purification techniques is recommended.
-
Presence of Colored Impurities: Oxidation of starting materials can lead to intensely colored impurities that are challenging to remove.[1]
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively remove colored impurities.[1]
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which allows for purification using acid-base extraction to separate them from non-basic impurities.[1] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then neutralized to precipitate the purified benzimidazole.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods are the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (known as the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[2] Modern approaches often employ various catalysts to enhance yields and reaction conditions.
Q2: How do I choose the right catalyst for my synthesis?
A2: Catalyst selection is dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent). Options range from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts such as cobalt complexes and gold nanoparticles. For greener approaches, heterogeneous catalysts that are easily recoverable are advantageous.
Q3: I am performing an N-alkylation of a benzimidazole and getting a mixture of regioisomers. How can I control the regioselectivity?
A3: Controlling regioselectivity in N-alkylation can be challenging. Key factors that influence the outcome include:
-
Steric Hindrance: Bulky substituents on either the benzimidazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group on one of the nitrogen atoms is a reliable strategy to direct alkylation to the desired position.
-
Reaction Conditions: The choice of base and solvent can also significantly influence the isomeric ratio.
Q4: My N-alkylation reaction is forming a dialkylated imidazolium salt. How can I prevent this?
A4: The N-alkylated benzimidazole product is still nucleophilic and can react further with the alkylating agent to form a dialkylated salt. To prevent this:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a 1:1 ratio or a slight excess of the benzimidazole is recommended.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize the formation of the dialkylated byproduct.
Data Presentation
Table 1: Effect of Different Solvents on the Yield of 2-Phenylbenzimidazole
| Entry | Solvent | Isolated Yield (%) |
| 1 | Methanol (CH₃OH) | 97 |
| 2 | Ethanol (C₂H₅OH) | 95 |
| 3 | Acetonitrile (CH₃CN) | 54 |
| 4 | Ethyl Acetate (CH₃COOC₂H₅) | 40 |
| 5 | Tetrahydrofuran (THF) | 32 |
Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt(II) acetylacetone catalyst (0.05 mmol), stirred at room temperature for 4 hours.[3][4]
Table 2: Comparison of Different Catalysts for the Synthesis of 2-substituted Benzimidazoles
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Erbium(III) triflate (Er(OTf)₃) | Solvent-free, microwave, 60°C, 5-10 min | 85-99 | [5] |
| Gold nanoparticles (Au/TiO₂) | CHCl₃:MeOH (3:1), 25°C, 2h | 80-98 | [6] |
| MgO@DFNS | Ethanol, room temperature, 4h | 95 | [7] |
| Cobalt(II) acetylacetone | Methanol, room temperature, 4h | 97 | [3][4] |
Experimental Protocols
1. Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This protocol describes the condensation of an o-phenylenediamine with a carboxylic acid.
-
Materials: o-phenylenediamine, carboxylic acid, polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), 10% sodium hydroxide (NaOH) solution, ice.
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).[8]
-
Add a catalytic amount of a strong acid, such as PPA or p-TsOH.[8]
-
Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize the acid by adding a 10% NaOH solution until the solution is basic.[8]
-
Stir the mixture until a precipitate forms.[8]
-
Collect the crude product by vacuum filtration and wash it with cold water.[8]
-
Purify the crude product by recrystallization from a suitable solvent.
-
2. Acid-Base Extraction for Purification of Benzimidazoles
This protocol is for the purification of a benzimidazole from non-basic impurities.
-
Materials: Crude benzimidazole product, organic solvent (e.g., ethyl acetate, dichloromethane), 1M hydrochloric acid (HCl), 1M sodium hydroxide (NaOH), saturated sodium chloride solution (brine), anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent.[9][10]
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated benzimidazole will be in the aqueous layer (bottom layer).
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.
-
Slowly add 1M NaOH to the combined aqueous layers with stirring until the solution is basic and the benzimidazole precipitates out.[10]
-
If the purified product is a solid, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product is an oil or does not precipitate, extract it back into an organic solvent (e.g., ethyl acetate) three times.[11]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[9][11]
-
Mandatory Visualization
Signaling Pathways
Caption: Benzimidazole analogs inhibit cancer signaling pathways.
Experimental Workflow
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. thaiscience.info [thaiscience.info]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chromatographic Separation of 1H-Benzimidazol-4-amine Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 1H-Benzimidazol-4-amine and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why are the positional isomers of this compound so challenging to separate?
The separation of this compound and its isomers (e.g., 5-amino, 6-amino, and 7-amino isomers) is difficult primarily due to their high structural similarity, which results in nearly identical polarities and physicochemical properties.[1] Furthermore, benzimidazoles are amphoteric, possessing both a basic amino group and an acidic N-H proton on the imidazole ring.[1][2] This dual nature leads to complex interactions with stationary phases, often causing significant peak tailing on standard silica gel.[1]
Q2: What is the recommended starting point for developing a separation method: Normal-Phase or Reversed-Phase HPLC?
For analytical purposes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the more effective starting point.[1] RP-HPLC provides excellent resolution for closely related aromatic compounds and offers better reproducibility. For preparative scale and purification of larger quantities, normal-phase flash chromatography is a common and cost-effective choice, though it requires careful optimization to overcome peak tailing.[1]
Q3: What is the purpose of adding a basic modifier like triethylamine (NEt₃) or diethylamine (DEA) to the mobile phase?
Adding a small percentage (typically 0.1-0.5%) of a basic modifier like triethylamine (NEt₃) is crucial, especially in normal-phase chromatography on silica gel.[1] The acidic silanol groups (Si-OH) on the surface of silica can strongly and non-specifically interact with the basic amine isomers, leading to severe peak tailing and potential irreversible adsorption.[3] Triethylamine acts as a competing base, masking the active silanol sites and allowing the isomers to elute more symmetrically.[1][3]
Q4: My isomers are co-eluting. How can I improve resolution in RP-HPLC?
If co-elution occurs, several strategies can be employed:
-
Optimize the Mobile Phase: Adjusting the organic modifier (acetonitrile or methanol) to water/buffer ratio is the first step. Implementing a shallow gradient elution, where the concentration of the organic solvent is increased slowly over time, is highly effective for separating compounds with similar polarities.[1][3]
-
Adjust pH: Since the isomers may have slightly different pKa values, adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate, formate) can alter their ionization state and significantly impact retention and selectivity.[3]
-
Change Stationary Phase: If a standard C18 column fails to provide resolution, switching to a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded column, can offer alternative selectivities.
Q5: Can these isomers be separated without using chromatography?
While chromatography is the most reliable method, fractional precipitation can sometimes be used as a preliminary purification step.[1] This technique exploits small differences in the isomers' pKa values. By slowly and carefully adjusting the pH of an acidic solution of the isomer mixture with a base, it may be possible to precipitate the different isomers sequentially.[1] However, this method typically provides only partial separation and must be followed by chromatographic polishing.
Troubleshooting Guides
Issue 1: Poor Resolution or Complete Co-elution
| Possible Cause | Recommended Solution |
| Mobile Phase Not Optimized (HPLC) | Switch from isocratic to a shallow gradient elution. For example, start with 5% Acetonitrile in buffered water and increase to 40% over 30 minutes.[1] |
| Inappropriate Stationary Phase | The column's selectivity is insufficient. In RP-HPLC, switch from a C18 to a Phenyl-Hexyl column to leverage π-π interactions. In normal-phase, consider switching from silica gel to alumina.[1] |
| Incorrect pH | The isomers are not sufficiently ionized for differential retention. Buffer the aqueous portion of your mobile phase to a pH 2-3 units away from the pKa of the compounds. |
| Temperature Fluctuations | Temperature can affect selectivity. Use a column oven to maintain a constant and optimized temperature (e.g., 30-40 °C).[1] |
Issue 2: Severe Peak Tailing or Broadening
| Possible Cause | Recommended Solution |
| Secondary Interactions (Normal-Phase) | Acidic silanol groups on the silica surface are interacting with the basic analytes. Add 0.1-0.5% triethylamine (NEt₃) or diethylamine (DEA) to the mobile phase to mask these sites.[1][3][4] |
| Secondary Interactions (Reversed-Phase) | Residual silanol groups on the C18 packing are causing tailing. Add a competing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. Alternatively, use a modern, end-capped column with low silanol activity.[5] |
| Column Overload | Too much sample was injected, saturating the stationary phase. Reduce the injection volume or the concentration of the sample.[3] |
| Column Degradation | The column is old or has been damaged by harsh mobile phases (e.g., high pH). Replace the column and ensure the mobile phase pH is within the manufacturer's stable range.[3] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for Isomer Separation
This protocol outlines a general-purpose gradient method for analyzing the purity and isomer ratio of a this compound mixture.
-
Instrumentation & Column:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Filter both mobile phases through a 0.45 µm filter.[3]
-
-
Sample Preparation:
-
Dissolve ~1 mg of the crude isomer mixture in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 60 | 40 |
| 28.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Protocol 2: Preparative Flash Chromatography for Isomer Purification
This protocol is designed for purifying gram-scale quantities of benzimidazole amine isomers.
-
Stationary and Mobile Phase:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry powder ("dry loading"). This prevents band broadening.
-
Load the dried sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% Eluent A.
-
Run a step gradient, gradually increasing the percentage of Eluent B to increase polarity. A typical gradient might be:
-
2 column volumes (CV) of 100% A.
-
5 CV of 90% A / 10% B.
-
5 CV of 80% A / 20% B.
-
Continue increasing the percentage of B until all compounds have eluted.
-
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure isomers.[1]
-
-
Isolation:
-
Combine the pure fractions for each isomer.
-
Remove the solvent using a rotary evaporator.
-
To remove residual triethylamine, co-evaporate the product with toluene or perform a liquid-liquid extraction if the product's stability permits.[1]
-
Visualizations
Caption: General workflow for separation method development.
Caption: Decision tree for troubleshooting peak tailing.
References
Technical Support Center: Enhancing the Biological Potency of 1H-Benzimidazol-4-amine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzimidazol-4-amine compounds. The focus is on enhancing the biological potency of these compounds as anticancer agents, particularly as Topoisomerase I inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound derivatives?
A1: The most prevalent method is the Phillips condensation reaction, which involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2] Modern approaches often employ catalysts to improve yields and reaction conditions, adhering to green chemistry principles.[3] Another common method is the Weidenhagen reaction, which uses an aldehyde instead of a carboxylic acid.[4]
Q2: I am observing very low biological activity with my synthesized this compound derivative. What are the likely reasons?
A2: Low biological potency can stem from several factors. A crucial aspect to consider is the structure-activity relationship (SAR). The nature and position of substituents on the benzimidazole ring and the amine group significantly influence the compound's activity. For instance, in many anticancer benzimidazoles, specific substitutions at the C-2 and N-1 positions are critical for target engagement.[5][6] Additionally, poor solubility of the compound in the assay buffer can lead to artificially low activity readings.
Q3: My compound is precipitating in the aqueous buffer during my biological assay. How can I resolve this?
A3: Solubility is a common issue with benzimidazole derivatives due to their aromatic structure.[7][8][9] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO.[7] When diluting into the aqueous assay buffer, do so with vigorous mixing to avoid localized high concentrations that can lead to precipitation. If precipitation persists, consider using co-solvents (e.g., a small percentage of ethanol or PEG) in your final assay buffer, or adjusting the pH, as the solubility of benzimidazoles can be pH-dependent.[7][10]
Q4: How do this compound compounds typically inhibit Topoisomerase I?
A4: Many benzimidazole-based anticancer agents function as Topoisomerase I "poisons."[11] They do not inhibit the enzyme's catalytic activity directly but rather stabilize the transient covalent complex formed between Topoisomerase I and DNA.[11][12] This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks, which trigger apoptosis in cancer cells.[13]
Troubleshooting Guides
Synthesis: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Phillips condensation | Incomplete reaction | Increase reaction time and/or temperature. Ensure adequate mixing. |
| Poor quality of starting materials | Use freshly purified o-phenylenediamine and high-purity carboxylic acid. | |
| Suboptimal catalyst or acid concentration | Titrate the concentration of the acid catalyst (e.g., HCl, p-TsOH).[1] Consider using a different catalyst system.[3] | |
| Side product formation | Analyze byproducts by LC-MS to understand competing reactions. Adjust reaction conditions (e.g., lower temperature) to minimize side product formation. |
Biological Assay: Inconsistent Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Compound instability in assay buffer | Assess the stability of your compound in the assay buffer over the experiment's duration. |
| Inconsistent compound concentration due to solubility issues | Prepare fresh dilutions from a validated stock solution for each experiment. Visually inspect for any precipitation. | |
| Degradation of Topoisomerase I enzyme | Use a fresh aliquot of the enzyme for each assay. Ensure proper storage conditions.[11] | |
| Issues with the DNA substrate | Verify the integrity and concentration of the supercoiled plasmid DNA. |
Data Presentation
Table 1: Anticancer Activity of Selected 1H-Benzimidazole Derivatives against Human Cancer Cell Lines
| Compound ID | R1-substituent (at N-1) | R2-substituent (at C-2) | Cell Line | GI50 (µM) | Reference |
| 12a | H | 4-Fluorophenyl | NCI-60 Panel | 0.16 - 3.6 | [14] |
| 12b | H | 4-Chlorophenyl | NCI-60 Panel | 0.16 - 3.6 | [14] |
| 11a | H | 3,4-Dimethoxyphenyl | NCI-60 Panel | 0.16 - 3.6 | [14] |
| B4 | H | Pyridin-2-amine | Various | IC50 = 2.4 µg/ml | [1] |
Note: This table is a summary of representative data from the cited literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-1H-Benzimidazol-4-amine
This protocol is a generalized procedure based on the Phillips condensation reaction.
Materials:
-
3,4-Diaminobenzenamine (1 equivalent)
-
Substituted Benzoic Acid (1.2 equivalents)
-
4N Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
Ethanol
Procedure:
-
A mixture of 3,4-diaminobenzenamine and the substituted benzoic acid is prepared in 4N HCl.
-
The mixture is refluxed for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The pH is carefully adjusted to ~7.2 using a 10% NaOH solution to precipitate the crude product.
-
The resulting solid is filtered, washed with cold water, and dried under vacuum.
-
The crude product is then recrystallized from ethanol to yield the purified 2-aryl-1H-benzimidazol-4-amine.
Protocol 2: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)
-
Test compound dissolved in DMSO
-
Loading Dye
-
Agarose Gel (1%)
-
Ethidium Bromide Staining Solution
Procedure:
-
The reaction mixture is prepared by adding the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations to a microcentrifuge tube.
-
The reaction is initiated by the addition of human Topoisomerase I.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding the loading dye containing SDS.
-
The samples are loaded onto a 1% agarose gel and subjected to electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light.
-
Inhibition is determined by the presence of supercoiled DNA (inhibited reaction) compared to the relaxed DNA in the control (uninhibited reaction).
Visualizations
Caption: A generalized workflow for the synthesis and biological evaluation of this compound compounds.
Caption: Mechanism of action for this compound as a Topoisomerase I inhibitor.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Biological Nuances of Benzimidazole Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the biological activity of isomeric compounds is paramount. This guide provides a detailed comparison of the biological effects of benzimidazole isomers, focusing on their anticancer and antimicrobial properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds.
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The specific biological effects of benzimidazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. Consequently, isomers of the same benzimidazole derivative can exhibit distinct biological profiles.
This guide will delve into a comparative analysis of positional isomers, specifically focusing on nitro-substituted benzimidazles, to illustrate how the placement of a functional group can dramatically influence biological activity.
Comparative Anticancer Activity: 5-nitro vs. 6-nitro Benzimidazole Isomers
The position of the nitro group on the benzimidazole ring has been shown to influence the anticancer and cytotoxic effects of these compounds. While many studies report the synthesis and evaluation of 5(6)-nitrobenzimidazole as an inseparable mixture of regioisomers, some research provides insights into the distinct activities of the separated 5-nitro and 6-nitro isomers.[2]
The anticancer activity of these isomers is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a key metric for comparison. Lower IC50 values indicate higher potency.[3]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [4] |
| HACAT (Non-neoplastic keratinocytes) | 22.2 | [4] | |
| Compound 12 (a benzimidazole derivative) | A549 (Lung Carcinoma) | 3.98 (µg/ml) | [5] |
| BEAS-2B (Healthy Lung Epithelium) | 2.94 (µg/ml) | [5] | |
| Cisplatin (Standard Drug) | A549 (Lung Carcinoma) | 6.75 (µg/ml) | [5] |
| BEAS-2B (Healthy Lung Epithelium) | 2.75 (µg/ml) | [5] |
Note: The data for 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole represents a mixture of isomers. The data for "Compound 12" and Cisplatin are provided for a broader context of benzimidazole derivative cytotoxicity.
Comparative Antimicrobial Activity of Benzimidazole Derivatives
Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.
| Compound ID | Derivative Type | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| 63c | 2-substituted benzimidazole | 8 (MRSA) | - | - | [6] |
| 63a | 2-substituted benzimidazole | - | - | - | [6] |
| 62a | 2-substituted benzimidazole | - | 2 | - | [6] |
| Compounds 7, 8, 11 | Benzimidazole derivatives | - | - | - | [5] |
Note: The table presents data for various 2-substituted benzimidazole derivatives to highlight the range of antimicrobial activity within this class. Specific comparative data for 5-nitro vs. 6-nitro isomers' antimicrobial activity is limited in the reviewed literature. Compounds 7, 8, and 11 were found to be the most effective against the tested microorganisms, with yeasts being particularly sensitive to these compounds with MIC values ranging from 25-100 µg/ml.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[7] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the benzimidazole isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.[8]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[8]
Visualizing the Mechanisms of Action
To further elucidate the mechanisms underlying the biological effects of benzimidazole isomers, the following diagrams illustrate a key signaling pathway often implicated in their anticancer activity and a general workflow for their comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and antimicrobial potential of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 1H-Benzimidazol-4-amine and 1H-Benzimidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related benzimidazole isomers: 1H-Benzimidazol-4-amine and 1H-Benzimidazol-5-amine. While both compounds share the same benzimidazole core, a privileged scaffold in medicinal chemistry, the positional difference of the amine group on the benzene ring significantly influences their biological profiles. This document synthesizes the available experimental data to highlight these differences and explore the therapeutic potential of their derivatives.
Summary of Biological Activities
Direct comparative studies on the biological activities of this compound and 1H-Benzimidazol-5-amine are limited in publicly available literature. However, existing research provides insights into their distinct properties and the therapeutic potential of their derivatives.
1H-Benzimidazol-5-amine has demonstrated notable activity as an inhibitor of gastric acid secretion, an effect attributed to its anti-H2-histamine properties.[1] In contrast, This compound did not exhibit the same antisecretory activity in the same study, suggesting a critical role for the amine's position in this biological function.[1]
While direct quantitative comparisons of the parent molecules are scarce, derivatives of both isomers have been synthesized and evaluated for a range of biological activities, indicating that both scaffolds hold potential for drug development in various therapeutic areas.
Quantitative Data on Derivatives
The following table summarizes the biological activities and, where available, the half-maximal inhibitory concentration (IC50) values for various derivatives of this compound and 1H-Benzimidazol-5-amine. This data illustrates the potential of these scaffolds in different therapeutic contexts.
| Derivative Scaffold | Biological Target/Activity | Test System | IC50 Value | Reference |
| This compound | V600E B-Raf (Cancer) | Enzyme Assay | 0.49 µM (for derivative 12l) | [2] |
| 1H-Benzimidazol-5-amine | α-Glucosidase (Diabetes) | Enzyme Assay | 0.64 µM (for a 2-thiol derivative) | [3] |
Signaling Pathway: Histamine H2 Receptor and Gastric Acid Secretion
The antisecretory action of 1H-Benzimidazol-5-amine is linked to its ability to antagonize the histamine H2 receptor in parietal cells of the stomach. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of histamine-induced gastric acid secretion and its inhibition by 1H-Benzimidazol-5-amine.
Experimental Protocols
Inhibition of Gastric Acid Secretion in Shay Rats
This protocol is based on the methodology used to evaluate the antisecretory effects of benzimidazole derivatives.[1]
Objective: To determine the effect of this compound and 1H-Benzimidazol-5-amine on basal and stimulated gastric acid secretion.
Animals: Male Wistar rats (180-200 g), fasted for 48 hours with free access to water.
Procedure:
-
Pyloric Ligation: Under light ether anesthesia, a midline abdominal incision is made, and the pylorus is ligated according to the Shay method.
-
Compound Administration: Immediately after ligation, the test compounds (this compound or 1H-Benzimidazol-5-amine) or vehicle (control) are administered intraperitoneally. For stimulated secretion, a secretagogue such as betazole is co-administered.
-
Gastric Juice Collection: Four hours after ligation, the animals are sacrificed. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.
-
Analysis: The volume of gastric juice is measured. The free and total acidity are determined by titration with 0.1 N NaOH using Töpfer's reagent and phenolphthalein as indicators, respectively.
-
Data Evaluation: The percentage inhibition of gastric secretion is calculated by comparing the results from the compound-treated groups with the control group.
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from studies on benzimidazole derivatives as α-glucosidase inhibitors.[3]
Objective: To evaluate the in vitro inhibitory activity of test compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
Acarbose (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Absorbance Reading: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The available evidence, though not extensive in direct comparisons, strongly suggests that the position of the amine group on the benzimidazole ring is a critical determinant of biological activity. 1H-Benzimidazol-5-amine shows promise as a gastric acid secretion inhibitor, a property not shared by its 4-amino counterpart. However, the diverse biological activities of their respective derivatives in areas such as oncology and metabolic diseases indicate that both this compound and 1H-Benzimidazol-5-amine are valuable scaffolds for further investigation and development in medicinal chemistry. Future structure-activity relationship studies with direct comparative assays are warranted to fully elucidate the therapeutic potential of these isomers.
References
- 1. 5-Aminobenzimidazole inhibits gastric acid secretion in Shay-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1H-Benzimidazol-4-amine Analogs
For researchers, scientists, and professionals in drug development, the 1H-Benzimidazol-4-amine scaffold represents a promising starting point for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticancer and kinase inhibitory activities. Experimental data is presented to support these findings, alongside detailed methodologies for key assays and visualizations of relevant biological pathways.
The benzimidazole core is a privileged structure in medicinal chemistry, and the addition of an amine group at the 4-position provides a crucial anchor point for various substitutions, significantly influencing the compound's biological activity. Modifications to this scaffold have led to the development of potent inhibitors of key cellular targets, including protein kinases, which play a pivotal role in cancer progression.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzimidazole ring system and the groups attached to the 4-amino moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their inhibitory potency.
Kinase Inhibitory Activity
A significant area of investigation for benzimidazole derivatives has been their role as kinase inhibitors. Notably, analogs have shown potent activity against BRAF, a key enzyme in the MAPK signaling pathway frequently mutated in cancers like melanoma.
Table 1: Inhibitory Activity of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Analogs against BRAF Kinases [1]
| Compound | Linker | R Group (Terminal Sulfonamide) | Wild-type BRAF IC50 (µM) | V600E BRAF IC50 (µM) | CRAF IC50 (µM) |
| 12e | Ethylamine | 4-Fluorophenyl | 1.250 | 0.620 | 1.140 |
| 12i | Propylamine | 4-Chlorophenyl | 1.330 | 0.530 | 0.980 |
| 12l | Propylamine | 4-Bromophenyl | 0.940 | 0.490 | 0.840 |
| 12j | Propylamine | 4-Fluorophenyl | 1.130 | 0.790 | 1.020 |
IC50: The half maximal inhibitory concentration.
The data in Table 1 reveals several key SAR insights for this series of BRAF inhibitors. A propylamine linker between the pyrimidine and the terminal sulfonamide appears to be slightly more favorable than an ethylamine linker. Furthermore, halogen substitutions on the terminal phenyl ring significantly influence potency, with bromo and chloro substitutions (12l and 12i) resulting in the most potent inhibition of the mutated V600E BRAF.[1]
Other studies have identified benzimidazole derivatives as potent inhibitors of Casein Kinase 1 Delta (CK1δ), a kinase implicated in various diseases, including cancer and neurodegenerative disorders.[2]
Table 2: Inhibitory Activity of 2-Amidobenzimidazole Derivatives against CK1δ [2]
| Compound | R Group (on Benzimidazole) | CK1δ IC50 (µM) |
| 15 | 6-Cl | 0.77 |
| 18 | 5-NO2 | 0.12 |
| 22 | 5,6-diCl | 0.98 |
| 23 | 5-CN | 0.0986 |
In this series, electron-withdrawing groups on the benzimidazole ring are crucial for activity. A cyano group at the 5-position (compound 23) resulted in a potent inhibitor with a nanomolar IC50 value.[2]
Anticancer Activity
The kinase inhibitory effects of these compounds often translate into potent anticancer activity. The growth inhibitory effects of these analogs have been evaluated against a panel of human cancer cell lines.
Table 3: Growth Inhibitory Activity (GI50 in µM) of Selected Benzimidazole Derivatives against Cancer Cell Lines
| Compound | Target/Class | Cell Line | GI50 (µM) | Reference |
| 11a | Topoisomerase I Inhibitor | Various | 0.16 - 3.6 | [3] |
| 12a | Topoisomerase I Inhibitor | Various | 0.16 - 3.6 | [3] |
| 12b | Topoisomerase I Inhibitor | Various | 0.16 - 3.6 | [3] |
| 6c | Multi-kinase Inhibitor | Various | 7.82 - 10.21 | [4] |
| 6i | Multi-kinase Inhibitor | Various | 7.82 - 10.21 | [4] |
GI50: The concentration causing 50% growth inhibition.
These findings underscore the potential of this compound analogs and related benzimidazole derivatives as a versatile scaffold for developing novel anticancer agents targeting various cellular mechanisms.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common luminescence-based assay to determine the inhibitory potential of a compound against a specific protein kinase.[5]
-
Reagent Preparation : Prepare assay buffer, kinase solution, substrate solution (e.g., casein), ATP solution, and the test compound at various concentrations.
-
Reaction Setup : In a 96-well plate, add the test compound solution, the kinase solution, and the substrate solution.
-
Initiation : Start the kinase reaction by adding the ATP solution. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : Stop the reaction and add a detection reagent containing luciferase. This enzyme will catalyze the conversion of the remaining ATP into a luminescent signal.
-
Measurement : Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Molecular Docking of 1H-Benzimidazol-4-amine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Analysis of Binding Affinities and Interaction Mechanisms with Key Cancer Targets
This guide provides a comparative analysis of the molecular docking performance of 1H-Benzimidazol-4-amine derivatives against several key protein targets implicated in cancer progression. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to effectively interact with a wide range of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these compounds and to inform the design of novel, potent, and selective inhibitors.
Comparative Docking Performance of Benzimidazole Derivatives
Molecular docking simulations have been instrumental in predicting the binding affinities and interaction patterns of benzimidazole derivatives with various protein targets. The data presented below, collated from multiple research articles, summarizes the binding energies of different benzimidazole derivatives against key cancer-related proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase I. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Keto-benzimidazoles | EGFRwt (3VJO) | -8.1 to -7.8 | Met793 | [1] |
| Amino-benzimidazoles | EGFR T790M (2JIT) | -8.4 to -8.3 | Met793 | [1] |
| Benzimidazole Anthelmintics | VEGFR-2 (2OH4) | -8.18 to -7.91 | Cys919 | [2] |
| Benzimidazole-dioxoisoindoline | VEGFR-2 | -10.70 to -10.10 | Cys919 | [3] |
| Benzimidazole-oxadiazole | VEGFR-2 (4ASD) | - (IC50: 0.475 µM) | - | [4] |
| Benzimidazole-thiosemicarbazide | EGFR | - (IC50 values reported) | LYS721, THR830 | [5] |
| Benzimidazole-oxadiazole | Topoisomerase I | - (IC50: 0.205 µM) | - | [6] |
| 2-Aryl-benzimidazoles | Topoisomerase I | - (IC50: 14.1 µM) | - | [7] |
| 2-Aminobenzimidazole | Acetylcholinesterase (1GQR) | -10.5 to -10.3 | - | [8] |
| Substituted Benzimidazoles | Mtb KasA (6P9K) | -7.368 to -7.173 | Glu199, Gly117, Glu120 | [9] |
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a generalized workflow for performing molecular docking studies with benzimidazole derivatives, based on methodologies reported in the cited literature.[1][5][10][11]
Preparation of the Protein Receptor
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared using software such as AutoDock Tools or Maestro (Schrödinger). This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman or Gasteiger charges to the protein atoms.
-
Repairing any missing residues or atoms.
-
Ligand Preparation
-
Ligand Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D structures and their energy is minimized using computational chemistry software to obtain a stable conformation.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the entire binding pocket.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD. The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Pose Selection and Analysis: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking experiment.
Caption: A generalized workflow for molecular docking simulations.
Signaling Pathways of Key Protein Targets
Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams illustrate the signaling pathways for EGFR, VEGFR-2, and the mechanism of Topoisomerase I.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
Caption: Key pathways in VEGFR-2 signaling promoting angiogenesis.
Topoisomerase I Mechanism of Action
Caption: Mechanism of DNA relaxation by Topoisomerase I.
References
- 1. ukm.my [ukm.my]
- 2. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ijbr.com.pk [ijbr.com.pk]
- 9. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Techniques for 1H-Benzimidazol-4-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of 1H-Benzimidazol-4-amine and related benzimidazole derivatives. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods.
While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide leverages data from structurally similar benzimidazole compounds to provide a practical and relevant comparison. This approach is a standard practice in analytical method development, where methods for related compounds are adapted and validated for the target analyte.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize typical performance characteristics of various analytical methods applied to benzimidazole derivatives. These values can serve as a benchmark for the development and validation of a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data for Benzimidazole Derivatives
| Parameter | Typical Performance | Reference Compound(s) |
| Linearity (R²) | ≥ 0.999 | Albendazole, Fenbendazole, Mebendazole[1][2][3] |
| Accuracy (Recovery %) | 98% - 102% | Thiabendazole[4] |
| Precision (RSD %) | < 2% | Thiabendazole[4] |
| Limit of Detection (LOD) | 0.009 µg/mL | Thiabendazole[4] |
| Limit of Quantification (LOQ) | 0.028 µg/mL | Thiabendazole[4] |
Table 2: Comparison of Analytical Techniques for Benzimidazole Analysis
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, suitable for non-volatile and thermally labile compounds.[5] | Moderate sensitivity, requires chromophore for detection. |
| GC-MS | Separation based on volatility, detection by mass fragmentation. | High sensitivity, provides structural information for impurity identification.[5] | Requires volatile or derivatized analytes, not suitable for thermally labile compounds. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, absolute quantification possible with internal standard. | Lower sensitivity than chromatographic methods, complex spectra for mixtures. |
| FTIR Spectroscopy | Vibrational transitions of molecules upon IR absorption. | Rapid identification of functional groups, useful for raw material screening. | Not suitable for quantification, limited use for complex mixtures. |
| Non-Aqueous Titration | Titration in a non-aqueous solvent. | Simple, cost-effective for determining total basic content. | Lacks specificity, cannot distinguish between different basic compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for benzimidazole derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a general method for the quantification of benzimidazole derivatives in pharmaceutical formulations.[6]
Objective: To determine the purity and concentration of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[1][2] A common starting point is a 50:50 (v/v) mixture.
-
Column Temperature: 25-30 °C.[6]
-
UV Detection: Wavelength to be determined by a UV scan of this compound (a common range for benzimidazoles is 254-300 nm).[1][2][4]
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent as the standard to a similar concentration.
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the analysis of volatile impurities or if the analyte can be derivatized to increase its volatility.[5]
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[5]
-
Injector Temperature: Typically 250 °C.
-
MS Ionization: Electron Ionization (EI).
-
Scan Range: m/z 40-500.[5]
Sample Preparation:
-
Dissolve a known amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
If derivatization is required, a suitable agent such as trifluoroacetic anhydride (TFAA) can be used to increase the volatility of the amine.[7]
Analysis:
-
Inject the prepared sample solution into the GC-MS.
-
Identify the main peak and any impurity peaks by their retention times and mass spectra.
-
Purity can be estimated by peak area percentage, assuming similar ionization efficiencies.
Spectroscopic Methods (¹H NMR and FTIR)
These methods are primarily used for the structural confirmation and identification of this compound.
¹H NMR Spectroscopy:
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the protons will confirm the structure.
FTIR Spectroscopy:
-
Objective: To identify the functional groups present in this compound.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent.
-
Analysis: Acquire the FTIR spectrum. Characteristic absorption bands for N-H, C-H, C=N, and aromatic C=C bonds will be observed.
Mandatory Visualizations
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC analytical method.
Caption: A flowchart of the HPLC analytical method validation process.
Hypothetical Signaling Pathway Involving a Benzimidazole Derivative
Benzimidazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a benzimidazole compound acts as an inhibitor.
Caption: A diagram of a hypothetical signaling pathway inhibited by a benzimidazole derivative.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. h-brs.de [h-brs.de]
A Comparative Efficacy Analysis of Novel 1H-Benzimidazol-4-amine Derivatives Against Standard BRAF V600E Inhibitors
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of novel 1H-Benzimidazol-4-amine derivatives against established treatments for BRAF V600E-mutated cancers.
This report provides a comprehensive comparison of the efficacy of a promising new class of anticancer compounds, 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, against the standard-of-care BRAF V600E inhibitor, Vemurafenib. This analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Introduction
Mutations in the BRAF gene, particularly the V600E substitution, are critical drivers in a significant percentage of melanomas and other cancers. This has led to the development of targeted therapies, such as Vemurafenib, which have become a cornerstone of treatment for patients with BRAF V600E-mutated tumors. However, the emergence of drug resistance necessitates the continued search for novel and more effective inhibitors. The 1H-benzimidazole scaffold has been identified as a promising pharmacophore in the development of new anticancer agents. This guide focuses on a specific series of 1H-benzimidazole derivatives and evaluates their preclinical efficacy in comparison to Vemurafenib.
Quantitative Efficacy Comparison
The in vitro inhibitory activity of the novel benzimidazole derivatives and the standard treatment, Vemurafenib, against the BRAF V600E kinase is summarized below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
| Compound | Target | IC50 (µM) |
| Benzimidazole Derivative 12l | BRAF V600E | 0.49 |
| Benzimidazole Derivative 12i | BRAF V600E | 0.53 |
| Benzimidazole Derivative 12e | BRAF V600E | 0.62 |
| Vemurafenib (Standard Treatment) | BRAF V600E | 0.013 - 0.031 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the BRAF V600E signaling pathway and a general workflow for a kinase inhibition assay.
Caption: BRAF V600E Signaling Pathway and Point of Inhibition.
Caption: General Workflow for a BRAF V600E Kinase Inhibition Assay.
Experimental Protocols
Synthesis of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Linked Sulfonamide Derivatives (General Procedure)
The synthesis of the target benzimidazole derivatives involves a multi-step process. A key intermediate, 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole, is first synthesized. This is achieved by the arylation of 1H-benzo[d]imidazole with 4-chloro-2-(methylthio)pyrimidine, followed by oxidation. The final step involves the reaction of this intermediate with the appropriate amine-linked sulfonamide side chains in the presence of a base such as diisopropylethylamine in a solvent like DMSO. The crude product is then purified using chromatographic techniques.
BRAF V600E Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against BRAF V600E is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Recombinant BRAF V600E enzyme, a suitable substrate (e.g., MEK1), ATP, and the kinase assay buffer are prepared. Test compounds are serially diluted in DMSO.
-
Reaction Setup: The assay is performed in a 96- or 384-well plate format. The diluted test compounds are added to the wells.
-
Kinase Reaction: The BRAF V600E enzyme is pre-incubated with the test compounds. The reaction is initiated by adding a mixture of ATP and the MEK1 substrate.
-
Incubation: The reaction mixture is incubated at 30°C for a defined period, typically 30-60 minutes.
-
Signal Detection: The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent like ADP-Glo™. The luminescence, which is proportional to the kinase activity, is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
The presented 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives demonstrate notable inhibitory activity against the BRAF V600E kinase. While the IC50 values of the most potent derivatives are higher than those reported for Vemurafenib, indicating lower potency in these initial studies, the benzimidazole scaffold represents a viable starting point for the development of novel BRAF V600E inhibitors. Further optimization of this series could lead to compounds with improved efficacy and potentially a better resistance profile. The provided data and protocols serve as a valuable resource for researchers in the field of oncology drug discovery and development.
Assessing the Target Selectivity of 1H-Benzimidazol-4-amine Based Inhibitors: A Comparative Guide
The 1H-benzimidazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. The selectivity of these compounds is a critical determinant of their therapeutic efficacy and potential off-target effects. This guide provides a comparative assessment of the target selectivity of representative this compound based inhibitors, supported by experimental data and detailed methodologies.
Quantitative Assessment of Inhibitor Selectivity
The selectivity of kinase inhibitors is often quantified by comparing their half-maximal inhibitory concentration (IC50) or binding affinity (Kd) against a panel of kinases. A highly selective inhibitor will exhibit potent activity against its intended target while showing significantly lower activity against other kinases.
Table 1: Kinase Selectivity Profile of Representative Benzimidazole-Based Inhibitors
| Compound/Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target(s) with Significant Inhibition (>50% at 1µM) | Reference |
| Compound 12l | V600E BRAF | 490 | CRAF (IC50 = 840 nM) | [1] |
| Compound 12i | V600E BRAF | 530 | CRAF (IC50 = 980 nM) | [1] |
| Compound 12e | V600E BRAF | 620 | Wild-type BRAF, CRAF | [1] |
| Compound 6h | EGFR, HER2, CDK2, AURKC | (not specified) | (not specified) | [2][3] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | (not specified) | (not specified) | [2][3] |
| Binimetinib | MEK1/2 | 12 | None detected across 220 kinases | [4] |
| Compound 8j (MD102) | Transglutaminase 2 (TG2) | 350 | (not specified) | [5] |
Note: The table above is a compilation of data from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols for Selectivity Profiling
The determination of inhibitor selectivity relies on robust and standardized experimental assays. Below are the methodologies for commonly employed techniques.
Kinase Activity Assays
These assays measure the ability of an inhibitor to block the catalytic activity of a kinase.
-
Z'-LYTE® Kinase Assay:
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET) and measures the phosphorylation of a peptide substrate.
-
Procedure: The kinase, a FRET-labeled peptide substrate, and ATP are incubated with the test compound. A development reagent containing a site-specific protease is added, which cleaves the non-phosphorylated peptide, disrupting FRET. The ratio of emission signals is used to calculate the percent phosphorylation.
-
Data Analysis: IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
-
-
Adapta® Universal Kinase Assay:
-
Principle: This assay detects the generation of ADP, a universal product of kinase-catalyzed reactions.
-
Procedure: The kinase reaction is performed in the presence of the inhibitor. An antibody specific for ADP, a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer are added. In the absence of ADP from the kinase reaction, the tracer binds to the antibody, resulting in a high FRET signal. ADP produced by the kinase displaces the tracer, leading to a decrease in FRET.
-
Data Analysis: IC50 curves are generated from the dose-response data.
-
Kinase Binding Assays
These assays measure the direct interaction between an inhibitor and a kinase.
-
LanthaScreen® Eu Kinase Binding Assay:
-
Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase.
-
Procedure: A europium-labeled anti-tag antibody, a biotinylated kinase, and a fluorescent tracer are incubated with the test inhibitor. Binding of the tracer to the kinase brings the europium and the tracer into close proximity, resulting in a high FRET signal. The inhibitor competes with the tracer for binding to the kinase, causing a decrease in the FRET signal.
-
Data Analysis: Kd or IC50 values are calculated from the competition binding curves.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing the selectivity of kinase inhibitors.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway by benzimidazole-based inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Hypothetical SAR for optimizing inhibitor selectivity.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent kinase inhibitors. As demonstrated, derivatives can be engineered to achieve high selectivity for specific targets, such as in the case of BRAF and MEK inhibitors, or to exhibit a multi-targeted profile. A thorough assessment of target selectivity using a combination of biochemical and cell-based assays is crucial for understanding the pharmacological profile of these compounds and advancing them as potential therapeutic agents. The data and methodologies presented in this guide offer a framework for the rational design and evaluation of novel this compound based inhibitors.
References
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Benzimidazole Compounds Against Established Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel benzimidazole compounds against established drugs, supported by experimental data. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] Recently, there has been a surge in the development of novel benzimidazole derivatives, particularly as anticancer agents, showing promise that in some cases exceeds that of established medications.[4][5]
Core Mechanism of Action: Microtubule Disruption
A primary anticancer mechanism for many benzimidazole derivatives, including repurposed anthelmintic drugs like Mebendazole and Albendazole, is the inhibition of tubulin polymerization.[4][6] By binding to β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[7][8] This interference leads to an arrest of the cell cycle, typically in the G2/M phase, and the induction of apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[4][9]
Caption: Signaling pathway of benzimidazole-induced apoptosis.
Beyond tubulin inhibition, various derivatives have been designed to target other critical cancer-related pathways, including the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-2 (VEGFR-2), showcasing the versatility of the benzimidazole scaffold.[10][11][12]
Comparative Performance Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel benzimidazole compounds compared to established drugs across various human cancer cell lines. A lower IC50 value indicates higher potency.
| Compound Type | Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Established Drug | Mebendazole | HT-29 (Colorectal) | 1.3 ± 0.1 | [9][13] |
| Established Drug | Albendazole | HT-29 (Colorectal) | 1.4 ± 0.1 | [9] |
| Established Drug | Flubendazole | PANC-1 (Pancreatic) | 0.01 - 3.26 | [13] |
| Established Drug | Fenbendazole | PANC-1 (Pancreatic) | 0.01 - 3.26 | [13] |
| Novel Compound | Compound 5 (Bromo-derivative) | DU-145 (Prostate) | ~10.2 (µg/mL) | [14] |
| Novel Compound | Compound 5 (Bromo-derivative) | MCF-7 (Breast) | ~17.8 (µg/mL) | [14] |
| Novel Compound | Compound C4 (Co(III) complex) | EAC (Ascites Carcinoma) | 10 | [15][16] |
| Novel Compound | Compound 2a | A549 (Lung) | 111.70 | [17] |
| Novel Compound | Compound 2b | A549 (Lung) | >300 | [17] |
Experimental Protocols
The evaluation of a compound's cytotoxic activity is a critical step in anticancer drug development. The MTT assay is a widely used colorimetric method to determine the IC50 values presented above.[18]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for assessing cell viability after treatment with benzimidazole compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[18]
-
Compound Treatment: A serial dilution of the test compounds (novel benzimidazoles and reference drugs) is prepared in the culture medium. The medium in the wells is replaced with the medium containing various concentrations of the test compounds. Control wells are treated with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.[18]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to take effect.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[18]
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[18]
Caption: Standard experimental workflow for in vitro cytotoxicity testing.
Conclusion
Novel benzimidazole derivatives continue to demonstrate significant potential as therapeutic agents, particularly in oncology.[1][6] The data indicates that new compounds can exhibit potent cytotoxic effects against various cancer cell lines, with some showing efficacy comparable or superior to established drugs.[19][20] The versatility of the benzimidazole scaffold allows for structural modifications to target specific biological pathways, offering a promising avenue for the development of next-generation targeted therapies. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential and safety profiles of these emerging compounds.[15][21]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1H-Benzimidazol-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-Benzimidazol-4-amine, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
Based on analogous benzimidazole compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Immediate precautionary measures include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data from related benzimidazole compounds to provide a reference for handling and disposal.
| Property | Value | Source Compound |
| Physical State | Solid, Powder | Benzimidazole[3], 1-Benzylimidazole[4] |
| Appearance | Beige to Brown | Benzimidazole[3], 1-Benzylimidazole[4] |
| Melting Point | 171 - 174 °C | Benzimidazole[3] |
| Boiling Point | > 360 °C | Benzimidazole[3] |
| Incompatible Materials | Strong oxidizing agents | Benzimidazole[3], 1-Benzylimidazole[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling any waste material, ensure you are wearing appropriate PPE:
-
Nitrile or other chemically resistant gloves.
-
Safety glasses with side shields or goggles.
-
A standard laboratory coat.
-
If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
2. Waste Identification and Collection:
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.
-
Compatibility: The container must be made of a material compatible with the chemical. The original container is often a suitable choice.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, include the approximate concentration and the date of accumulation.
3. Waste Segregation:
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.
4. Storage of Waste:
-
Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
5. Disposal of Empty Containers:
-
Decontamination: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: A common procedure is to triple rinse the container with a suitable solvent.
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.
-
Final Disposal: Once triple-rinsed and fully dried, the container can often be disposed of as non-hazardous waste. To prevent reuse, it is recommended to puncture or otherwise render the container unusable. Always confirm your institution's specific policies on empty container disposal.
6. Request for Waste Pickup:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for scheduling and documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1H-Benzimidazol-4-amine
Immediate Safety and Logistical Information
1H-Benzimidazol-4-amine is a white to light yellow crystalline solid soluble in common organic solvents like alcohols, ethers, and ketones, with poor solubility in water.[1] Due to its chemical structure as a benzimidazole derivative, it is prudent to handle it as a potentially hazardous substance. Limited toxicity information is available for this specific compound.[1] Therefore, precautionary measures are essential to minimize exposure.
Personal Protective Equipment (PPE)
Based on the hazard assessment of similar benzimidazole compounds, the following personal protective equipment is recommended to be worn at all times when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a high risk of splashing. |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for signs of degradation before and during use. Wash hands thoroughly after removing gloves. |
| Body Protection | A fully buttoned laboratory coat. | A chemical-resistant apron should be worn over the lab coat during procedures with a high potential for splashing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved particulate respirator should be used. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid and dissolved amines readily available.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[2]
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Ignition Sources: Store away from sources of heat, sparks, and open flames.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Waste Collection:
-
Collect waste solid and any solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
Any PPE, labware (e.g., weighing paper, pipette tips), or other materials that have come into contact with the compound should be considered contaminated.
-
Place these materials in a sealed bag and dispose of them as solid hazardous waste.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, the container should be punctured or otherwise rendered unusable and disposed of according to institutional guidelines.
-
-
Disposal Vendor:
-
Arrange for the disposal of all hazardous waste through a licensed and approved chemical waste contractor.
-
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
